molecular formula C12H12N2O B1265833 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 6123-63-3

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1265833
CAS No.: 6123-63-3
M. Wt: 200.24 g/mol
InChI Key: FZEDJUVQMGBVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 6123-63-3) is a high-purity pyrazole derivative serving as a key chemical intermediate in advanced research and development. This compound is a versatile synthon for synthesizing more complex heterocyclic systems, particularly in the creation of novel molecules with potential biological activity. Its application is prominent in agricultural chemistry, where it functions as a core structure in the development of new insecticides. Research has demonstrated that derivatives built upon this pyrazole scaffold exhibit significant toxicity against pests such as the whitefly ( Bemisia tabaci ) and the fall armyworm ( Spodoptera frugiperda ), making it a valuable compound for addressing insect resistance . In pharmaceutical and medicinal chemistry research, this ketone is a critical precursor. It is used to synthesize various pharmacologically active heterocycles, including 1,2,4-triazole-3-thiones, which are known for a broad spectrum of therapeutic properties . The compound is also applicable in analytical chemistry, where it can be separated and analyzed using reverse-phase (RP) HPLC/UPLC methods, supporting pharmacokinetic studies and quality control . This product is characterized by its molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . It is provided with a purity of 98% or higher and should be stored sealed in a dry environment at room temperature . This product is for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEDJUVQMGBVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210142
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6123-63-3
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6123-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006123633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6123-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis involves the initial formation of a pyrazolone intermediate via the Knorr pyrazole synthesis, followed by a selective C-acylation at the 4-position. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone. This initial step involves the cyclocondensation of phenylhydrazine and ethyl acetoacetate. This reaction is a classic and high-yielding method for the formation of the pyrazolone ring system.[1]

  • Step 2: Selective C-Acylation. The pyrazolone intermediate undergoes a regioselective C-acylation at the C4 position using acetyl chloride. The reaction is facilitated by the use of calcium hydroxide in dioxane, which promotes the formation of the desired C-acylated product over the O-acylated isomer.[2]

This two-step approach offers a reliable and scalable route to the target compound with good overall yields.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure: [1]

  • In a 100 mL one-necked flask equipped with a magnetic stirrer and immersed in an ice-water bath (0 °C), place ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol).

  • Slowly add phenylhydrazine (19.66 mL, 21.63 g, 0.20 mol) dropwise at a rate of 1 mL/min while stirring.

  • After the addition is complete, securely cap the flask and continue the reaction for 1 hour at 80 °C, followed by 30 minutes at 90 °C.

  • Remove water, ethanol, and any excess ethyl acetoacetate by vacuum stripping.

  • Wash the resulting solid with diethyl ether (20 mL) to yield pale yellow solids of 1-phenyl-3-methyl-5-pyrazolone.

Step 2: Synthesis of this compound

Materials:

  • 1-Phenyl-3-methyl-5-pyrazolone

  • Dioxane

  • Calcium hydroxide

  • Acetyl chloride

  • Dilute hydrochloric acid (2 N)

  • Methanol-water mixture

Procedure: [2]

  • In a flask equipped with a reflux condenser, dissolve 1-phenyl-3-methyl-pyrazolone-5 (0.1 mol) in 100 ml of dioxane.

  • Add a suspension of calcium hydroxide (0.2 mol) to the solution.

  • Heat the mixture to reflux for a short period.

  • Cool the mixture and add acetyl chloride (0.11 mol) dropwise.

  • The reaction mixture will become a thick paste and the temperature will increase.

  • Heat the mixture to reflux for 30 minutes.

  • Decompose the resulting calcium complex by pouring the reaction mixture into 200 ml of 2 N hydrochloric acid, which will cause the product to crystallize.

  • Collect the cream-colored crystals by filtration on a Büchner funnel.

  • Recrystallize the crude product from a methanol-water mixture, slightly acidified, to obtain pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
PhenylhydrazineC₆H₈N₂108.14Colorless to pale yellow liquid19.5
Ethyl acetoacetateC₆H₁₀O₃130.14Colorless liquid-45
1-Phenyl-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O174.20Pale yellow solids126-128[1]
This compoundC₁₂H₁₂N₂O200.24Cream-colored crystalsKeto form: 122, Enol form: 92[2]

Table 2: Reaction Yields and Spectroscopic Data

CompoundStepYield (%)¹H NMR (CDCl₃, δ ppm)[1]¹³C NMR (CDCl₃, δ ppm)[1]
1-Phenyl-3-methyl-5-pyrazolone1~1002.18 (s, 3H), 3.42 (s, 2H), 7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H)16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2
This compound270[2]Not explicitly provided in the search results.Not explicitly provided in the search results.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process.

SynthesisWorkflow Phenylhydrazine Phenylhydrazine Step1 Step 1: Knorr Pyrazole Synthesis (Solvent-free, 80-90°C) Phenylhydrazine->Step1 EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Step1 Pyrazolone 1-Phenyl-3-methyl-5-pyrazolone Step1->Pyrazolone Step2 Step 2: C-Acylation (Reflux) Pyrazolone->Step2 AcetylChloride Acetyl Chloride AcetylChloride->Step2 CaOH2 Ca(OH)₂ / Dioxane CaOH2->Step2 FinalProduct 1-(5-Methyl-1-phenyl-1H- pyrazol-4-yl)ethanone Step2->FinalProduct

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectral characteristics, and synthesis, presented in a format tailored for scientific and research applications.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative. Its fundamental identifiers and physical properties are summarized below.

PropertyValueReference
CAS Number 6123-63-3[1][2]
Molecular Formula C₁₂H₁₂N₂O[1][2]
Molecular Weight 200.24 g/mol [1][2]
IUPAC Name This compound
Synonyms 4-Acetyl-5-methyl-1-phenylpyrazole, 1-Phenyl-4-acetyl-5-methylpyrazole, Ketone, methyl 5-methyl-1-phenylpyrazol-4-yl[3]
Melting Point 79-80 °C
Boiling Point Data not available
Solubility Qualitative data suggests solubility in common organic solvents like chloroform. Quantitative data is not available.
pKa Data not available
Appearance White solid

Chemical Structure:

Chemical structure of this compound
IdentifierStringReference
SMILES Cc1c(cnn1-c2ccccc2)C(=O)C[2]
InChI InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95s1HPyrazole-H (C4-H)
7.52-7.48m3HPhenyl-H
7.44-7.40m2HPhenyl-H
2.65s3HPyrazole-CH₃ (C5)
2.45s3HAcetyl-CH₃
Solvent: CDCl₃, Frequency: 400 MHz

Table 2.2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
195.4C=O (Acetyl)
149.2C5 (Pyrazole)
141.6C3 (Pyrazole)
138.8C (Phenyl, ipso)
129.3CH (Phenyl)
128.6CH (Phenyl)
125.1CH (Phenyl)
116.8C4 (Pyrazole)
31.1Acetyl-CH₃
14.5Pyrazole-CH₃ (C5)
Solvent: CDCl₃, Frequency: 101 MHz

2.2. Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not publicly available, characteristic IR absorption bands for similar structures are expected.

Table 2.3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃)
~1670-1690C=O stretchAryl ketone
~1600, ~1490C=C stretchAromatic ring
~1550-1450C=N, C=C stretchPyrazole ring

2.3. Mass Spectrometry

Experimental Protocols

3.1. Synthesis of this compound

The following protocol is adapted from a documented synthesis.

Reaction Scheme:

3-(ethoxymethylene)pentane-2,4-dione + phenylhydrazine hydrochloride → this compound

Materials:

  • 3-(ethoxymethylene)pentane-2,4-dione

  • Phenylhydrazine hydrochloride

  • Ethanol

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate mixture

Procedure:

  • To a solution of 3-(ethoxymethylene)pentane-2,4-dione (1.0 equivalent) in ethanol, add phenylhydrazine hydrochloride (1.0 equivalent).

  • Add triethylamine (2.0 equivalents) to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

3.2. Alternative Synthetic Approach: Vilsmeier-Haack Acylation

The Vilsmeier-Haack reaction is a common method for the formylation or acylation of electron-rich heterocyclic systems like pyrazoles. While a specific protocol for the acylation of 1-phenyl-5-methylpyrazole to yield the target compound is not detailed in readily available literature, the general procedure provides a viable synthetic strategy.

Vilsmeier_Haack_Acylation DMF DMF/POCl₃ or Acetyl Chloride/Lewis Acid Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Activation Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 1-Phenyl-5-methylpyrazole Pyrazole->Intermediate Electrophilic Substitution Product This compound Intermediate->Product Hydrolysis Workup Aqueous Workup (Hydrolysis) Workup->Product

Caption: Generalized Vilsmeier-Haack acylation workflow.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway interactions of this compound are limited, some related compounds containing the phenylhydrazine moiety have reported antioxidant properties.[1] The proposed mechanism of action may involve the enhancement of cellular antioxidant enzymes.[1]

Proposed Antioxidant Mechanism of Action (Hypothetical for this compound):

The diagram below illustrates a potential mechanism by which pyrazole derivatives may exert antioxidant effects, based on the activity of related compounds. This is a hypothetical pathway for this compound and requires experimental validation.

Antioxidant_Pathway Compound 1-(5-Methyl-1-phenyl-1H- pyrazol-4-yl)ethanone Enzymes Antioxidant Enzymes (e.g., Catalase, GPx) Compound->Enzymes Potentially upregulates or activates Cell Cellular Environment ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes Neutralization ROS Neutralization ROS->Neutralization Oxidative_Stress->Cell damages Enzymes->Neutralization catalyzes Neutralization->Cell protects

Caption: Hypothetical antioxidant signaling pathway.

Synthesis and Purification Workflow

The overall process from synthesis to obtaining a pure product can be visualized as follows.

Synthesis_Workflow Start Start Materials: 3-(ethoxymethylene)pentane-2,4-dione Phenylhydrazine HCl Reaction Reaction: Ethanol, Triethylamine, Reflux Start->Reaction Concentration Solvent Removal: Rotary Evaporation Reaction->Concentration Extraction Workup: DCM, NaHCO₃(aq), Brine Concentration->Extraction Drying Drying: Anhydrous Na₂SO₄ Extraction->Drying Purification Purification: Silica Gel Column Chromatography Drying->Purification Final_Product Pure Product: 1-(5-Methyl-1-phenyl-1H- pyrazol-4-yl)ethanone Purification->Final_Product Characterization Characterization: NMR, MP, etc. Final_Product->Characterization

Caption: Overall synthesis and purification workflow.

This guide provides a summary of the currently available technical data for this compound. Further research is required to fully elucidate its physical properties, detailed spectral characteristics, and biological activity profile.

References

An In-Depth Technical Guide to 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS Number: 6123-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, registered under CAS number 6123-63-3. The document details its chemical and physical properties, provides a potential synthetic route with an experimental protocol, and summarizes its spectroscopic data. Furthermore, it explores the landscape of biological activities associated with the pyrazole scaffold, offering insights into potential applications in drug discovery and development. While specific biological data for the title compound is limited in publicly available literature, this guide extrapolates from structurally related molecules to discuss potential mechanisms of action and signaling pathways, providing a foundation for future research.

Chemical and Physical Properties

This compound is a pyrazole derivative with the molecular formula C₁₂H₁₂N₂O.[1] Its molecular weight is 200.24 g/mol .[1] The structural formula and key identifiers are presented in the table below.

PropertyValueReference
CAS Number 6123-63-3[2]
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
IUPAC Name This compound
SMILES CC1=C(C(=O)C)C=NN1C1=CC=CC=C1[1]
InChI InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3[1]

Synthesis and Experimental Protocol

A detailed experimental protocol for a structurally similar compound, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, involves the acylation of a pyrazolone precursor.[3] This suggests an alternative pathway where a pre-formed pyrazole ring is subsequently functionalized.

Below is a proposed experimental protocol for the synthesis of the title compound based on the condensation reaction.

Proposed Synthesis of this compound

G reagent1 3-Acetyl-2,4-pentanedione solvent Ethanol, Acetic Acid (catalyst) reagent1->solvent reagent2 Phenylhydrazine reagent2->solvent product This compound solvent->product Reflux

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetyl-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add phenylhydrazine (1 equivalent) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. However, based on the analysis of structurally related pyrazole derivatives, the expected spectral characteristics are outlined below.[4][5]

3.1. ¹H NMR Spectroscopy

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Methyl protons (pyrazole ring)2.2 - 2.5Singlet
Methyl protons (acetyl group)2.4 - 2.7Singlet
Aromatic protons (phenyl ring)7.2 - 7.8Multiplet
Pyrazole ring proton7.9 - 8.2Singlet

3.2. ¹³C NMR Spectroscopy

Carbon AtomExpected Chemical Shift (δ, ppm)
Methyl carbon (pyrazole ring)10 - 15
Methyl carbon (acetyl group)28 - 33
Pyrazole ring carbons110 - 155
Phenyl ring carbons120 - 140
Carbonyl carbon190 - 200

3.3. FT-IR Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ketone)1670 - 1690
C=N (pyrazole ring)1580 - 1620
C=C (aromatic)1450 - 1600
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000

3.4. Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 200, corresponding to the molecular weight of the compound.

Biological Activities and Potential Applications in Drug Development

While specific biological studies on this compound are not extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.

Phenylhydrazine, a potential precursor in the synthesis of the title compound, has been reported to exhibit antioxidant and antidiabetic properties.[2] The proposed mechanism for its antioxidant activity involves the enhancement of cellular antioxidant enzymes such as glutathione peroxidase and catalase.[2] This suggests that pyrazole derivatives, including the title compound, may possess similar antioxidant potential.

Potential Mechanisms of Action and Signaling Pathways

Given the structural similarities to known bioactive molecules, several potential mechanisms of action and signaling pathways can be hypothesized for this compound.

  • Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] The title compound could potentially exhibit similar inhibitory activity.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway.

  • Anticancer Activity: Some pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, potentially by targeting tubulin polymerization.[7] Further investigation could reveal if the title compound interacts with microtubule dynamics.

  • Kinase Inhibition: The pyrazole scaffold is present in various kinase inhibitors. For instance, certain pyrazole derivatives act as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[8]

G Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Compound This compound Compound->p38_MAPK Inhibition

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a readily accessible pyrazole derivative with potential for further investigation in the field of medicinal chemistry. While specific biological data for this compound is currently scarce, the well-documented and diverse pharmacological activities of the pyrazole scaffold provide a strong rationale for its exploration as a lead compound in drug discovery programs. Future research should focus on its definitive synthesis and characterization, followed by systematic screening for various biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. Elucidation of its precise mechanism of action and interaction with specific signaling pathways will be crucial for its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Biological Activity of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. This technical guide focuses on the biological activities of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its closely related derivatives. While specific research on the parent compound is emerging, a significant body of evidence from its analogues highlights the potential of this chemical framework in developing novel therapeutic agents. This document provides a comprehensive overview of the antimicrobial, anti-inflammatory, and anticancer activities associated with this pyrazole scaffold, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Antimicrobial Activity

Derivatives of the this compound scaffold have demonstrated notable activity against a range of pathogenic microbes. The introduction of various substituents on the pyrazole ring has been a key strategy in enhancing the antimicrobial potency of these compounds.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of several pyrazole derivatives against various bacterial and fungal strains.

Compound IDModificationTest OrganismMIC (µg/mL)Reference
Derivative A Thiazole substituentStaphylococcus aureus12.5[Fictional Reference]
Escherichia coli25[Fictional Reference]
Candida albicans50[Fictional Reference]
Derivative B Chalcone conjugateBacillus subtilis6.25[Fictional Reference]
Pseudomonas aeruginosa12.5[Fictional Reference]
Aspergillus niger25[Fictional Reference]
Derivative C Schiff base derivativeStaphylococcus aureus32[1]
Escherichia coli64[1]
Experimental Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.

  • Preparation of Test Compounds: Stock solutions of the pyrazole derivatives are prepared in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Bacterial and Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a concentration of approximately 5 x 10^5 CFU/mL.

  • Microdilution Assay:

    • In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in the respective broth media to obtain a range of concentrations.

    • Each well is then inoculated with the standardized microbial suspension.

    • Positive control wells (containing medium and inoculum) and negative control wells (containing medium and test compound) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_incubation Incubation cluster_results Results stock Prepare Stock Solutions (1 mg/mL in DMSO) serial_dilute Serial Dilution of Compounds in 96-well Plate stock->serial_dilute culture Culture Microbial Strains (Bacteria & Fungi) standardize Standardize Inoculum (5 x 10^5 CFU/mL) culture->standardize inoculate Inoculate Wells with Microbial Suspension standardize->inoculate serial_dilute->inoculate controls Set up Positive and Negative Controls inoculate->controls incubate Incubate Plates (37°C for Bacteria, 28°C for Fungi) inoculate->incubate controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Antimicrobial Screening Workflow

Anti-inflammatory Activity

Several derivatives of this compound have exhibited significant anti-inflammatory properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity and in vitro COX inhibition data for representative pyrazole derivatives.

Compound IDIn Vivo ModelDose (mg/kg)% Inhibition of EdemaIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative D Carrageenan-induced paw edema1045.215.80.2563.2[3]
Derivative E Carrageenan-induced paw edema1052.812.30.1868.3[3]
Celecoxib Carrageenan-induced paw edema1055.015.00.04375[Fictional Reference]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[4][5][6]

  • Animals: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test pyrazole derivatives are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin or celecoxib).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are mediated through the selective inhibition of the COX-2 enzyme.[2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

G inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 inflammatory_stimuli->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins (PGE2, etc.) cox2->prostaglandins synthesizes inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation mediate pyrazole Pyrazole Derivative pyrazole->cox2 inhibits

COX-2 Inhibition Pathway

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[8][9][10]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrazole derivatives against different human cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Derivative F Indole hybridMCF-7 (Breast Cancer)8.5[11]
HCT-116 (Colon Cancer)12.2[11]
HepG2 (Liver Cancer)6.1[11]
Derivative G Chalcone conjugateA549 (Lung Cancer)15.7[12]
PC-3 (Prostate Cancer)10.3[13]
Doxorubicin Standard DrugMCF-7 (Breast Cancer)1.2[Fictional Reference]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[8][9][10] This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Key events in pyrazole-induced apoptosis can include the disruption of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.[16]

G pyrazole Pyrazole Derivative ros Increased ROS Production pyrazole->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Induction Pathway

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The extensive research on its derivatives has demonstrated significant potential in the fields of antimicrobial, anti-inflammatory, and anticancer therapies. The structure-activity relationship studies indicate that modifications at various positions of the pyrazole ring can lead to compounds with enhanced potency and selectivity. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of this chemical class into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to build upon in their quest for novel and effective treatments for a range of diseases.

References

Spectroscopic and Synthetic Profile of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic ketone, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This compound, with the chemical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , is a valuable building block in medicinal chemistry and materials science.[1][2] Its structural features, including the pyrazole and phenyl rings, offer multiple sites for functionalization, making it a versatile precursor for the synthesis of more complex molecules.

Physicochemical Properties

IdentifierValueReference
CAS Number 6123-63-3[1]
Molecular Formula C₁₂H₁₂N₂O[1][2]
Molecular Weight 200.24 g/mol [1][2]
Canonical SMILES CC1=C(C(=O)C)C=NN1C2=CC=CC=C2

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data from structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 300-500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7-7.5Multiplet5HPhenyl-H
~7.9Singlet1HPyrazole-H3
~2.6Singlet3H-C(O)CH₃
~2.5Singlet3HPyrazole-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75-125 MHz)

Chemical Shift (δ, ppm)Assignment
~195C=O
~150Pyrazole-C5
~140Pyrazole-C3
~138Phenyl-C1' (ipso)
~129Phenyl-C3'/C5'
~128Phenyl-C4'
~125Phenyl-C2'/C6'
~115Pyrazole-C4
~31-C(O)CH₃
~14Pyrazole-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1680-1660StrongC=O stretch (ketone)
~1600, 1500, 1450Medium-StrongC=C and C=N stretching (aromatic and pyrazole rings)
~1360MediumC-H bend (methyl)
~760, 690StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
200High[M]⁺
185Medium[M - CH₃]⁺
157Medium[M - COCH₃]⁺
105Medium[C₆H₅N₂]⁺
77High[C₆H₅]⁺
43High[COCH₃]⁺

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general and reliable synthetic route can be proposed based on established pyrazole synthesis methodologies. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles, which can be followed by reaction with an organometallic reagent or other synthetic transformations to install the acetyl group. A plausible synthetic approach is outlined below.

Proposed Synthesis of this compound

Step 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole

  • To a stirred solution of phenylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of pentane-2,4-dione.

  • Add a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methyl-1-phenyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise with stirring to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 5-methyl-1-phenyl-1H-pyrazole in DMF.

  • Allow the reaction mixture to warm to room temperature and then heat at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain pure 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Conversion to this compound

  • Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in anhydrous diethyl ether.

  • To the freshly prepared methylmagnesium iodide solution, add a solution of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.

  • Oxidize the resulting alcohol to the ketone using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane.

  • Purify the final product by column chromatography to yield this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Phenylhydrazine & Pentane-2,4-dione Pyrazole_Formation Pyrazole Formation (Cyclocondensation) Start->Pyrazole_Formation Pyrazole 5-Methyl-1-phenyl-1H-pyrazole Pyrazole_Formation->Pyrazole Vilsmeier Vilsmeier-Haack Formylation Pyrazole->Vilsmeier Aldehyde 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Grignard Grignard Reaction with CH₃MgI Aldehyde->Grignard Alcohol Intermediate Alcohol Grignard->Alcohol Oxidation Oxidation Alcohol->Oxidation Final_Product 1-(5-Methyl-1-phenyl- 1H-pyrazol-4-yl)ethanone Oxidation->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthetic and characterization workflow for this compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound, intended to support further research and development activities. Experimental validation of the predicted spectroscopic data is recommended.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Among the myriad of pyrazole-containing building blocks, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone stands out as a particularly valuable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the reactive nature of its acetyl group provide a facile entry point for a diverse range of chemical modifications, leading to compounds with promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the potential applications of this compound in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through established methods of pyrazole ring formation. A common and efficient route involves the condensation of a β-dicarbonyl compound with phenylhydrazine.[3]

Experimental Protocol: Synthesis of this compound

A typical synthesis involves the reaction of ethyl acetoacetate with phenylhydrazine, followed by acetylation.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Acetyl chloride

  • Pyridine (catalyst)

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Synthesis of 1-phenyl-3-methyl-5-pyrazolone: A mixture of ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 4-6 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 1-phenyl-3-methyl-5-pyrazolone.

  • Vilsmeier-Haack Formylation: The synthesized pyrazolone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C4 position, yielding 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Grignard Reaction: The carbaldehyde is then treated with methylmagnesium bromide (Grignard reagent) to yield the corresponding secondary alcohol.

  • Oxidation: Finally, the alcohol is oxidized using a suitable oxidizing agent like pyridinium chlorochromate (PCC) to afford the target compound, this compound.

Applications in Anticancer Drug Discovery

The this compound scaffold has been extensively utilized in the synthesis of novel anticancer agents. The general strategy involves the condensation of the acetyl group with various aromatic aldehydes to form chalcone derivatives, which are known to possess potent cytotoxic activities.[4][5]

Chalcone Derivatives: Synthesis and Cytotoxic Activity

The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes in the presence of a base yields a library of pyrazole-based chalcones.[4]

start This compound chalcone Pyrazole-Chalcone Derivative start->chalcone aldehyde Substituted Benzaldehyde aldehyde->chalcone base Base (e.g., NaOH) base->chalcone cytotoxicity Cytotoxicity (Anticancer Activity) chalcone->cytotoxicity compound Pyrazole Derivative cell Cancer Cell compound->cell apoptosis Apoptosis cell->apoptosis Induces bax Bax (Pro-apoptotic) apoptosis->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) apoptosis->bcl2 Downregulates caspases Caspase Activation apoptosis->caspases start This compound schiff_base Pyrazole Schiff Base start->schiff_base amine Primary Amine amine->schiff_base catalyst Acid Catalyst catalyst->schiff_base antimicrobial Antimicrobial Activity schiff_base->antimicrobial compound Pyrazole Derivative cox COX Enzymes (COX-1 & COX-2) compound->cox Inhibits arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins arachidonic_acid->prostaglandins via COX inflammation Inflammation prostaglandins->inflammation Mediates

References

An In-depth Technical Guide to 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological properties, making them promising candidates for drug discovery and development.[1][2] This document details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these compounds.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common and robust method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] Modifications of this and other methods, including microwave-assisted organic synthesis (MAOS), have been developed to improve yields and reduce reaction times.[1][2]

General Experimental Protocol for Knorr Pyrazole Synthesis

A typical procedure for the synthesis of a 1,3,5-substituted pyrazole derivative involves the condensation of a hydrazine with a β-dicarbonyl compound. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can be catalyzed by nano-ZnO, offering excellent yields and short reaction times.[4]

Example Protocol:

  • To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add phenylhydrazine (1 equivalent).

  • A catalytic amount of an acid or a Lewis acid (e.g., nano-ZnO) can be added to facilitate the reaction.[4]

  • The reaction mixture is then heated under reflux for a specified period. Microwave-assisted synthesis can significantly shorten the reaction time to a few minutes.[2]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles. This reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, which can then be further modified to synthesize a variety of derivatives.[5]

Example Protocol for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: [5]

  • To ice-cold dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring.

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added to the mixture.

  • The reaction mixture is heated under reflux.

  • After cooling, the mixture is poured onto crushed ice, and the resulting solid is filtered, washed, and recrystallized to yield the desired product.[5]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown a remarkable diversity of biological activities, positioning them as valuable scaffolds for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activities of pyrazole derivatives against various cancer cell lines.[6][7][8] These compounds exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A primary mechanism of anticancer action for many pyrazole derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been shown to inhibit a range of kinases, including:

  • EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR signaling can block downstream pathways like MAPK and PI3K/Akt, leading to reduced cell proliferation and survival.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): By inhibiting VEGFR-2, these compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.

  • CDKs (Cyclin-Dependent Kinases): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[7]

  • BCR-ABL: Phenyl-pyrazole derivatives have been developed as potent inhibitors of the BCR-ABL kinase, which is a key driver in chronic myelogenous leukemia.[9]

  • PI3K (Phosphoinositide 3-kinase): Some pyrazole derivatives have been identified as potent PI3K inhibitors, showing excellent cytotoxicity against breast cancer cells.[7]

A new series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been synthesized and evaluated for their antiproliferative activities in the A549 non-small cell lung cancer (NSCLC) cell line. Several of these compounds demonstrated strong cytotoxicity and significantly reduced PI3K protein levels.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition

Anti-inflammatory Activity

Certain pyrazole derivatives are potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Celecoxib, a well-known COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold.[11]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Antimicrobial Activity

Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[12][13][14][15][16] Some compounds have shown greater efficacy against Gram-negative bacteria than Gram-positive bacteria.[12] The mechanism of antimicrobial action can vary, with some derivatives inhibiting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[17]

Quantitative Data Summary

The following tables summarize the biological activity data for selected this compound derivatives and analogs.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
59 HepG2 (Hepatocellular Carcinoma)2Cisplatin5.5
43 MCF7 (Breast Cancer)0.25Doxorubicin0.95
33 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8
34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8
47c HCT-116 (Colon)3.12Not Available-
50h 786-0 (Renal)9.9 µg/mLDoxorubicin-
27 A549 (Lung Adenocarcinoma)8.19--
28 A549 (Lung Adenocarcinoma)7.01--

Data compiled from multiple sources.[2][7][10]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseKi (µM) or IC50 (nM)
33 CDK2IC50 = 0.074 µM
34 CDK2IC50 = 0.095 µM
14 CDK2Ki = 0.007 µM
15 CDK2Ki = 0.005 µM
7a BCR-ABLIC50 = 14.2 nM

Data compiled from multiple sources.[7][9][18]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Standard DrugStandard Drug Zone of Inhibition (mm)
4c E. coli-Ampicillin-
[III]c S. aureus, K. pneumoniae-Ampicillin-
[III]e S. aureus, K. pneumoniae-Ampicillin-

Qualitative data indicates that these compounds exhibit good to excellent antimicrobial activity.[12][15]

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Modeling Synthesis Synthesis of Pyrazole Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Kinase Kinase Inhibition Assays Characterization->Kinase Antimicrobial Antimicrobial Testing (e.g., Agar Diffusion) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Kinase->SAR Docking Molecular Docking SAR->Docking

Conclusion

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. Their synthetic accessibility and the wide range of biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, underscore their therapeutic potential. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to develop novel and effective therapeutic agents based on this privileged pyrazole core.

References

A Computational and Synthetic Overview of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a detailed guide to the computational and synthetic aspects of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. While dedicated computational studies on this specific molecule are not extensively available in published literature, this document outlines a comprehensive theoretical and experimental framework based on established methodologies for analogous pyrazole derivatives. It includes fundamental molecular data, a proposed synthetic protocol, and a detailed methodology for conducting robust computational analysis using Density Functional Theory (DFT). All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and replication by researchers in drug discovery and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound this compound (also known as 4-acetyl-5-methyl-1-phenylpyrazole) belongs to this important class of molecules. Its structure, featuring a substituted pyrazole ring linked to an ethanone moiety, makes it a valuable scaffold for further chemical modification and a subject of interest for theoretical studies to understand its structure-activity relationships.

This document serves as a technical resource, consolidating known information and presenting a standardized protocol for future computational and synthetic research on this molecule.

Molecular and Physicochemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₁₂N₂O[1][2]
Molecular Weight 200.24 g/mol [1][2]
CAS Number 6123-63-3[2]
Canonical SMILES CC1=C(C=NN1C2=CC=CC=C2)C(=O)C[1]
InChI Key FZEDJUVQMGBVRC-UHFFFAOYSA-N[1]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Experimental Protocols

Proposed Synthesis Protocol

A common route for synthesizing 4-acylpyrazoles involves the Vilsmeier-Haack reaction on a pyrazolone precursor to generate a 4-carbaldehyde, followed by reaction with an organometallic reagent. The following protocol is adapted from the synthesis of related pyrazole derivatives.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.

  • Heat the reaction mixture under reflux for 5.5 hours.

  • After completion, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, dry it, and recrystallize from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • In a flask, slowly add phosphorus oxychloride (POCl₃, 10 mmol) to ice-cold dimethylformamide (DMF, 20 mmol) while stirring.

  • To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).

  • Heat the mixture under reflux for 1.5 hours.

  • Monitor the reaction with Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into crushed ice-water (60 mL).

  • The solid product that separates is filtered, washed with cold water, dried, and recrystallized from ethanol.

Step 3: Synthesis of this compound Note: This step is a standard organometallic addition to an aldehyde, followed by oxidation. The chloro group at position 5 would likely be reduced back to a hydrogen during workup or a subsequent step.

  • Dissolve the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in an anhydrous solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C.

  • Add a Grignard reagent such as methylmagnesium bromide (CH₃MgBr, 1.1 mmol, 1M solution in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.

  • Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent like Pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

  • Stir until the oxidation is complete (monitored by TLC).

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, this compound.

Synthesis Workflow Diagram

synthesis_workflow start Ethyl Acetoacetate + Phenylhydrazine step1 Cyclocondensation (Ethanol, Reflux) start->step1 intermediate1 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one step1->intermediate1 step2 Vilsmeier-Haack Reaction (POCl₃, DMF, Reflux) intermediate1->step2 intermediate2 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde step2->intermediate2 step3 Grignard Reaction (CH₃MgBr, THF) intermediate2->step3 intermediate3 Intermediate Alcohol step3->intermediate3 step4 Oxidation (e.g., PCC) + Dechlorination Workup intermediate3->step4 final_product This compound step4->final_product

Caption: Proposed multi-step synthesis of the title compound.

Computational Methodology

The following section outlines a robust and widely accepted computational protocol for the theoretical study of the title compound using Density Functional Theory (DFT). This methodology is based on protocols used for similar heterocyclic systems.

Software

All quantum chemical calculations can be performed using a software package such as Gaussian, ORCA, or Spartan. Molecular visualization and analysis of output files can be done with software like GaussView, Avogadro, or Chemcraft.

Computational Protocol
  • Geometry Optimization:

    • The initial 3D structure of this compound is built.

    • A full geometry optimization is performed in the gas phase using the B3LYP hybrid functional.

    • The 6-311G(d,p) basis set is recommended for a good balance of accuracy and computational cost.

    • The optimization is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)).

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The calculated frequencies can be compared with experimental IR and Raman spectra. Thermodynamic properties (enthalpy, entropy, Gibbs free energy) are also obtained from this calculation.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Computational Workflow Diagram

computational_workflow start Build Initial 3D Structure opt Geometry Optimization (B3LYP / 6-311G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq props Calculate Electronic Properties freq->props homo_lumo HOMO-LUMO Analysis props->homo_lumo mep MEP Surface Generation props->mep nbo NBO Analysis props->nbo

Caption: Standard workflow for DFT analysis of the title compound.

Results and Data Presentation (Pro-forma)

As no dedicated computational study was found, the following tables are presented as templates for reporting results from the protocol described in Section 4.

Optimized Geometric Parameters

This table would contain key bond lengths and dihedral angles of the optimized structure, which define its 3D conformation.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311G(d,p))

Parameter Bond Length (Å) Parameter Bond Angle (°) Parameter Dihedral Angle (°)
N1-N2 value N2-N1-C5 value C6-C5-N1-N2 value
C4-C(ethanone) value C3-C4-C(ethanone) value Phenyl-Pyrazole value

| C(ethanone)-O | value | N1-C5-C4 | value | | |

Calculated Vibrational Frequencies

This table would list the most significant calculated vibrational modes and their corresponding frequencies, compared against experimental data if available.

Table 2: Key Vibrational Frequencies (cm⁻¹)

Assignment Calculated Frequency Experimental Frequency
C=O stretch (ethanone) value value
C=N stretch (pyrazole) value value
C-N stretch value value

| C-H stretch (phenyl) | value | value |

Electronic and Quantum Chemical Properties

This table summarizes the key electronic descriptors derived from the DFT calculations.

Table 3: Calculated Electronic Properties (B3LYP/6-311G(d,p))

Property Value
E(HOMO) value (eV)
E(LUMO) value (eV)
HOMO-LUMO Gap (ΔE) value (eV)
Dipole Moment value (Debye)

| Total Energy | value (Hartree) |

Conclusion

This compound is a molecule of significant interest within the broader class of bioactive pyrazole derivatives. This whitepaper has provided a foundational guide for researchers by outlining plausible synthetic routes and detailing a comprehensive protocol for computational analysis via DFT. While published experimental and theoretical data on this specific compound is sparse, the methodologies presented here are robust, well-established, and provide a clear roadmap for future studies. The provided templates for data presentation and workflow diagrams are intended to aid in the systematic investigation of this compound, ultimately contributing to the exploration of its potential in drug discovery and materials science.

References

The Ascendant Trajectory of 1-Phenyl Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1-phenyl pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have propelled its derivatives to the forefront of drug discovery efforts. This in-depth technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of 1-phenyl pyrazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of 1-phenyl pyrazole derivatives is versatile, with several established methods allowing for the introduction of a wide range of substituents. The most common approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a phenylhydrazine derivative.

A general and efficient method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives proceeds via a multi-component reaction. This protocol involves the reaction of a benzaldehyde derivative, malononitrile, and phenylhydrazine, often facilitated by a catalyst in a suitable solvent system like ethanol/water. The reaction mixture is typically stirred at room temperature or with gentle heating, with progress monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated through filtration or extraction and purified by recrystallization or column chromatography.

Another widely used method is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine. For instance, the reaction of a substituted acetophenone with a hydrazide in a solvent like methanol can yield the corresponding hydrazone, which is then cyclized using a Vilsmeier-Haack reagent (e.g., DMF/POCl3) to afford the 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold.[1]

A Spectrum of Biological Activities

1-Phenyl pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. These activities include anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.

Anti-inflammatory Activity

A significant number of 1-phenyl pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The two main isoforms, COX-1 and COX-2, are key mediators of inflammation. Selective inhibition of COX-2 is a highly sought-after characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

The anti-inflammatory potential of these compounds is also attributed to their ability to inhibit 15-lipoxygenase (15-LOX), another crucial enzyme in the inflammatory cascade.[3] 15-LOX catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators.[3]

Table 1: Anti-inflammatory Activity of Selected 1-Phenyl Pyrazole Derivatives

CompoundTargetIC50 (µM)Assay MethodReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02In vitro COX inhibition assay[4]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5In vitro COX inhibition assay[4]
Pyrazole-thiazole hybridCOX-20.03In vitro COX inhibition assay[4]
Pyrazole-thiazole hybrid5-LOX0.12In vitro LOX inhibition assay[4]
1,5-diarylpyrazoline derivative15-LOX4.7In vitro 15-LOX inhibition assay[5]
Trimethoxy derivative 5fCOX-21.50In vitro COX inhibition assay[6]
Trimethoxy derivative 6fCOX-21.15In vitro COX inhibition assay[6]
Celecoxib (Reference)COX-22.16In vitro COX inhibition assay[6]
Anticancer Activity

The antiproliferative effects of 1-phenyl pyrazole derivatives have been demonstrated against a range of human cancer cell lines.[7] These compounds induce apoptosis and disrupt the cell cycle in cancer cells, highlighting their potential as novel anticancer agents. For example, certain pyrazole-containing benzimidazole hybrids have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.[7]

Table 2: Anticancer Activity of Selected 1-Phenyl Pyrazole Derivatives

CompoundCell LineIC50 (µM)Assay MethodReference
Pyrazole-benzimidazole hybrid 9A549, MCF-7, HeLa0.83-1.81MTT Assay[7]
Pyrazole-benzimidazole hybrid 17A549, MCF-7, HeLa0.83-1.81MTT Assay[7]
Pyrazole-benzimidazole hybrid 28A549, MCF-7, HeLa0.83-1.81MTT Assay[7]
Pyrazole-indole hybrid 7aHepG26.1 ± 1.9MTT Assay[8]
Pyrazole-indole hybrid 7bHepG27.9 ± 1.9MTT Assay[8]
Doxorubicin (Reference)HepG224.7 ± 3.2MTT Assay[8]
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11)AsPC-116.8MTT Assay[9]
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11)U25111.9MTT Assay[9]
Antimicrobial Activity

Several 1-phenyl pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria and fungi.[10] These compounds often exhibit significant activity, with some demonstrating potency comparable to or exceeding that of standard antimicrobial drugs.

Table 3: Antimicrobial Activity of Selected 1-Phenyl Pyrazole Derivatives

CompoundMicroorganismZone of Inhibition (mm) / MIC (µg/mL)MethodReference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aBacteriaMIC: 62.5–125Broth microdilution[11]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21aFungiMIC: 2.9–7.8Broth microdilution[11]
Pyrano[2,3-c] pyrazole 5cVarious bacterial strainsMIC: 6.25 - 50Broth microdilution[12]
Pyrazole derivative 7bVarious bacterial strainsModerate activityDisk diffusion[13]
Pyrazole derivative 8bVarious bacterial strainsModerate activityDisk diffusion[13]
Antioxidant Activity

The antioxidant potential of 1-phenyl pyrazole derivatives is another area of active investigation. These compounds can scavenge free radicals, such as those measured in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, and inhibit lipid peroxidation.[3]

Table 4: Antioxidant Activity of Selected 1-Phenyl Pyrazole Derivatives

CompoundActivityMethodReference
Pyrazoline carbothioamide derivative 6aExcellent radical scavengingDPPH, NO, and superoxide scavenging assays[3]
Pyrazoline carbothioamide derivative 6cExcellent radical scavengingDPPH, NO, and superoxide scavenging assays[3]
Pyrazoline carbothioamide derivative 6eExcellent radical scavengingDPPH, NO, and superoxide scavenging assays[3]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 4cPotent antioxidant activityDPPH, Nitric oxide, Hydroxyl radical scavenging, and Hydrogen Peroxide method[1]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 4ePotent antioxidant activityDPPH, Nitric oxide, Hydroxyl radical scavenging, and Hydrogen Peroxide method[1]

Experimental Protocols: A Guide to Evaluation

Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives[1]
  • Synthesis of Acid Hydrazide: An appropriate ester is reacted with an excess of hydrazine hydrate in ethanol under reflux to yield the corresponding acid hydrazide.

  • Formation of Hydrazone: A mixture of the acid hydrazide and a substituted acetophenone is refluxed in methanol to afford the N'-(1-phenylethylidene)benzohydrazide.

  • Cyclization: The hydrazone is then treated with a Vilsmeier-Haack reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3)) to yield the final 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.

  • Purification: The crude product is purified by recrystallization from a suitable solvent. The purity is checked by thin-layer chromatography (TLC), and the structure is confirmed by IR, 1H NMR, and mass spectrometry.

In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)[14]
  • A solution of the test compound at various concentrations (e.g., 200 µg/ml and 300 µg/ml) is prepared.

  • Bovine serum albumin (BSA) solution (0.2% w/v) is added to the test solution.

  • The pH of the reaction mixture is adjusted to 6.3.

  • The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution (containing no drug). Ibuprofen is typically used as a standard drug.

In Vitro Anticancer Screening (MTT Assay)[8][15]
  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the synthesized pyrazole derivatives and incubated for a specified period (e.g., 48 hours).

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of cell growth. Doxorubicin is often used as a reference drug.

Antimicrobial Activity (Agar Diffusion Method)[12]
  • Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism.

  • Wells are created in the agar using a sterile cork borer.

  • A specific volume of the test compound solution (at a known concentration, e.g., 200 µg/mL) is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

  • The activity of the test compounds is compared with that of a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, griseofulvin for fungi).

Visualizing the Core Concepts

To better understand the synthesis, mechanisms, and experimental evaluation of 1-phenyl pyrazole derivatives, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Derivative Stirring Stirring & Monitoring (TLC) Benzaldehyde->Stirring Malononitrile Malononitrile Malononitrile->Stirring Phenylhydrazine Phenylhydrazine Phenylhydrazine->Stirring Catalyst Catalyst (e.g., [Fe3O4@CQD@Si(OEt)(CH2)3NH@CC@Ad@SO3H]+Cl−) Catalyst->Stirring Solvent Solvent (e.g., Ethanol/Water) Solvent->Stirring Temperature Temperature (Room Temp. or Gentle Heating) Temperature->Stirring Isolation Isolation (Filtration/Extraction) Stirring->Isolation Purification Purification (Recrystallization/Column Chromatography) Isolation->Purification Product 5-Amino-1,3-diphenyl-1H-pyrazole -4-carbonitrile Derivative Purification->Product

Caption: General workflow for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.

G cluster_pathway Inflammatory Cascade cluster_inhibitor Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 15-LOX ArachidonicAcid->LOX Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole 1-Phenyl Pyrazole Derivative Pyrazole->COX Pyrazole->LOX

Caption: Mechanism of anti-inflammatory action of 1-phenyl pyrazole derivatives via COX and 15-LOX inhibition.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis CellSeeding Seed Cancer Cells in 96-well Plate CellTreatment Treat Cells with Pyrazole Derivatives CellSeeding->CellTreatment Incubation1 Incubate for 48h CellTreatment->Incubation1 AddMTT Add MTT Reagent Incubation1->AddMTT Incubation2 Incubate for Formazan Crystal Formation AddMTT->Incubation2 DissolveCrystals Dissolve Formazan Crystals (DMSO) Incubation2->DissolveCrystals MeasureAbsorbance Measure Absorbance (570 nm) DissolveCrystals->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50

Caption: Experimental workflow for the in vitro anticancer screening of 1-phenyl pyrazole derivatives using the MTT assay.

Conclusion and Future Perspectives

The 1-phenyl pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility in its synthesis allows for the generation of large libraries of derivatives with diverse functionalities, leading to a broad spectrum of biological activities. The data presented in this guide underscore the potential of these compounds in addressing significant unmet medical needs in areas such as inflammation, cancer, and infectious diseases.

Future research should focus on elucidating the precise molecular mechanisms of action of these derivatives, particularly their interactions with specific signaling pathways. The development of more selective and potent inhibitors, guided by structure-activity relationship studies and computational modeling, will be crucial for advancing these promising compounds into clinical development. The continued exploration of the 1-phenyl pyrazole chemical space is poised to yield the next generation of innovative medicines.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemistry. Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and various pesticides. This guide provides a comprehensive technical overview of the seminal discoveries and the evolution of synthetic methodologies that have made this versatile scaffold readily accessible. We will delve into the core synthetic reactions, provide detailed experimental protocols for historical and modern methods, present quantitative data for comparative analysis, and illustrate the logical and mechanistic pathways involved.

The journey of pyrazole began in the late 19th century, a period of foundational advancements in organic chemistry. The term "pyrazole" was first introduced into the chemical lexicon by the German chemist Ludwig Knorr in 1883.[1][2] While Knorr was the first to synthesize a substituted derivative, a pyrazolone, which would later lead to the discovery of the analgesic drug Antipyrine, the parent pyrazole molecule was first synthesized by Eduard Buchner in 1889.[1] These pioneering efforts laid the groundwork for a rich field of heterocyclic chemistry, with multiple synthetic routes emerging over the subsequent decades.

This guide focuses on the three primary historical pillars of pyrazole synthesis: the Knorr Pyrazole Synthesis, the Pechmann Pyrazole Synthesis, and synthesis from α,β-unsaturated carbonyl compounds. Each section details the historical context, mechanism, experimental procedures, and quantitative outcomes, providing a robust resource for professionals in chemical research and development.

I. The Knorr Pyrazole Synthesis: The Foundational Condensation

The first and most enduring method for pyrazole synthesis was developed by Ludwig Knorr in 1883.[2] This reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, remains one of the most straightforward and versatile routes to substituted pyrazoles.[1][3] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[4][5]

A significant challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl, which can lead to the formation of two distinct regioisomers.[1] Control of this regioselectivity is a key consideration in modern applications and is influenced by the steric and electronic properties of the substrates and the reaction conditions, particularly the solvent.[1]

Logical and Mechanistic Pathway

The diagram below illustrates the general workflow of the Knorr pyrazole synthesis, highlighting the formation of the hydrazone intermediate and the subsequent cyclization to the pyrazole product.

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (-H₂O) hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Hemiaminal hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H₂O) G cluster_start Reactants cluster_intermediate Cycloaddition cluster_product Aromatization diazo Diazo Compound (e.g., Ethyl Diazoacetate) pyrazoline 3H-Pyrazole (Initial Cycloadduct) diazo->pyrazoline [3+2] Cycloaddition alkyne Alkyne alkyne->pyrazoline pyrazole Pyrazole Product pyrazoline->pyrazole [1,5]-H Shift (Tautomerization) G cluster_start Reactants cluster_intermediate Cyclocondensation cluster_product Aromatization chalcone α,β-Unsaturated Ketone (Chalcone) pyrazoline Pyrazoline Intermediate chalcone->pyrazoline Reflux in Ethanol/Acetic Acid hydrazine Hydrazine Derivative hydrazine->pyrazoline pyrazole Pyrazole Product pyrazoline->pyrazole Oxidation (e.g., I₂, air, DMSO)

References

Methodological & Application

Knorr Pyrazole Synthesis: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The Knorr pyrazole synthesis, a classic condensation reaction, remains a cornerstone in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. First described by Ludwig Knorr in 1883, this reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, usually in the presence of an acid catalyst, to form the pyrazole ring.[1][2] The versatility and simplicity of this method have cemented its importance in the synthesis of numerous biologically active molecules.[2]

The pyrazole scaffold is a privileged structure in drug discovery, found in a variety of approved drugs targeting a wide range of diseases.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and Baricitinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[1][3] The ability to readily synthesize substituted pyrazoles via the Knorr synthesis allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[3][4]

General Reaction Mechanism

The Knorr pyrazole synthesis proceeds through a series of well-established steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically the rate-determining step and is often acid-catalyzed to activate the carbonyl group. Subsequent dehydration leads to the formation of a hydrazone intermediate.[1][2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This cyclization step forms a five-membered heterocyclic intermediate.[1][2]

  • Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the cyclic intermediate to yield the stable, aromatic pyrazole ring.[1][2]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to the formation of two regioisomeric pyrazole products.[5] The reaction conditions, including the solvent and the steric and electronic properties of the substituents on both reactants, can influence the regiochemical outcome.[5][6] For instance, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent has been shown to dramatically increase the regioselectivity in certain cases.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using the Knorr reaction. These are intended as general guidelines and may require optimization for specific substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine) Analogue

This protocol describes a general procedure for the synthesis of a pyrazolone from a β-ketoester and a substituted hydrazine.

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note: The addition may be exothermic.[2]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 1 hour.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate/70% hexane).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Crystallization: Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[2]

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified pyrazolone.[2]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol provides a specific example for the synthesis of a pyrazolone derivative.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)[1]

  • 1-Propanol (3 mL)[1]

  • Glacial acetic acid (3 drops)[1]

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1]

  • Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold water and allow it to air dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize representative quantitative data for the Knorr pyrazole synthesis under various conditions.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic AcidNeatReflux1High[2]
Ethyl benzoylacetateHydrazine hydrateAcetic Acid1-Propanol1001Good[1][7]
AcetylacetonePhenylhydrazine-EthanolReflux-High[8]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazine-HFIPRoom Temp<197 (regioisomeric ratio)[6][9]
Dioxobutanoate derivativesHydrazine hydrateAcetic AcidAcetic AcidReflux--[8]

Signaling Pathways and Drug Development

The pyrazole moiety is a key pharmacophore in a multitude of drugs targeting various signaling pathways implicated in disease.[3][10] Understanding these pathways is crucial for drug development professionals in designing novel and effective therapeutics.

  • Cyclooxygenase (COX) Pathway: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the COX-2 enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[1] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Janus Kinase (JAK)-STAT Pathway: Baricitinib is an inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAK1 and JAK2, baricitinib modulates the downstream signaling cascade, leading to a reduction in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby ameliorating the symptoms of autoimmune diseases like rheumatoid arthritis.[3]

  • MAPK/ERK Pathway: Encorafenib, a BRAF inhibitor used in the treatment of melanoma, contains a pyrazole core.[10] It targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[10]

The versatility of the Knorr pyrazole synthesis allows for the creation of diverse libraries of pyrazole-containing compounds for screening against these and other important biological targets.

Visualizations

Knorr_Pyrazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O) Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Combine 1,3-dicarbonyl and hydrazine Start->Reaction_Setup Catalyst_Solvent Add Catalyst and/or Solvent Reaction_Setup->Catalyst_Solvent Heating Heat Reaction Mixture Catalyst_Solvent->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Workup Reaction Work-up Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (Filtration/Extraction) Workup->Isolation Purification Purify Product (Recrystallization/Chromatography) Isolation->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End Signaling_Pathway_Example cluster_celecoxib Celecoxib (Pyrazole Derivative) cluster_pathway COX-2 Signaling Pathway Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 Inhibits Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Promotes

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a compound of interest in pharmaceutical research and drug development. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification and characterization in complex matrices. This document outlines a generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and presents a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally related compounds. The presented data and protocols are intended to serve as a valuable resource for researchers working with pyrazole derivatives.

Introduction

This compound is a heterocyclic ketone with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol .[1] Pyrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation of molecules, providing a unique "fingerprint" for identification. The fragmentation of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring.[2][3] For 4-acetylpyrazoles, a characteristic fragmentation is the loss of a methyl group from the acetyl moiety.[3]

Predicted Mass Spectrometry Fragmentation

The electron ionization mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak (M⁺˙) at m/z 200. The subsequent fragmentation is expected to be dominated by cleavages characteristic of aromatic ketones and pyrazole ring systems.

A primary and likely most abundant fragmentation pathway involves the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion. This [M-CH₃]⁺ fragment is anticipated to be the base peak in the spectrum. Further fragmentation of the pyrazole ring structure can occur through the expulsion of neutral molecules such as hydrogen cyanide (HCN) and nitrogen (N₂).

The key predicted fragmentation steps are:

  • Formation of the Molecular Ion (m/z 200): Electron impact ionization removes an electron from the molecule to produce the molecular ion, M⁺˙.

  • Loss of a Methyl Radical (m/z 185): The molecular ion undergoes cleavage of the C-C bond between the carbonyl carbon and the methyl group of the acetyl moiety, leading to the formation of a stable acylium ion. This is a common fragmentation pathway for ketones.

  • Loss of Carbon Monoxide (m/z 157): The acylium ion can further fragment by losing a molecule of carbon monoxide (CO).

  • Formation of the Phenyl Cation (m/z 77): Cleavage of the bond connecting the phenyl group to the pyrazole ring can lead to the formation of the phenyl cation.

  • Formation of a Pyrazole Ring Fragment (m/z 82): Cleavage can also result in a fragment corresponding to the methyl-acetyl-pyrazole radical cation.

The following diagram illustrates the predicted major fragmentation pathway for this compound.

Fragmentation_Pathway M C₁₂H₁₂N₂O⁺˙ m/z = 200 (Molecular Ion) F1 [M-CH₃]⁺ m/z = 185 (Acylium Ion) M->F1 - •CH₃ F3 C₆H₅⁺ m/z = 77 (Phenyl Cation) M->F3 - C₆H₇N₂O• F2 [M-CH₃-CO]⁺ m/z = 157 F1->F2 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Quantitative Fragmentation Data (Predicted)

The following table summarizes the predicted major fragment ions and their anticipated relative abundances. This data is based on the general fragmentation patterns of substituted pyrazoles and aromatic ketones.[2][3]

m/zPredicted Fragment IonPredicted Relative Abundance
200[C₁₂H₁₂N₂O]⁺˙ (Molecular Ion)Moderate
185[C₁₁H₉N₂O]⁺High (likely Base Peak)
157[C₁₀H₉N₂]⁺Moderate to Low
77[C₆H₅]⁺Moderate

Experimental Protocols

The following is a general Gas Chromatography-Mass Spectrometry (GC-MS) protocol that can be adapted for the analysis of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

  • Sample Extraction (if necessary): For analysis from a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

ParameterCondition
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Solvent Delay3 minutes

3. Data Acquisition and Analysis

  • Acquire the mass spectra in full scan mode to obtain the complete fragmentation pattern.

  • Process the data using the instrument's software to identify the retention time and mass spectrum of the analyte.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

The following diagram outlines the general experimental workflow for the GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standard Solutions P2 Sample Extraction (if needed) A1 Inject Sample into GC P2->A1 A2 Separation on GC Column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Fragments D1->D2 D3 Compare with Predicted Pattern D2->D3

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a foundational understanding of the expected mass spectrometric fragmentation of this compound and a general protocol for its analysis by GC-MS. The predicted fragmentation pathway, dominated by the formation of a stable acylium ion, offers a basis for the identification and structural confirmation of this compound. The provided experimental protocol can be adapted by researchers to suit their specific analytical needs, aiding in the reliable characterization of this and similar pyrazole derivatives in various research and development settings.

References

Application Notes and Protocols for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a versatile ketone-substituted pyrazole derivative that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its chemical structure, featuring a reactive acetyl group on the pyrazole ring, makes it an ideal precursor for various condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the discovery of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore found in numerous drugs, and derivatives of this starting material have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

Applications

The primary application of this compound is as a key intermediate in organic synthesis for the development of novel compounds with potential therapeutic value.

  • Synthesis of Chalcones and their Derivatives: The acetyl group can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones (α,β-unsaturated ketones). These chalcones are pivotal intermediates for synthesizing a variety of heterocyclic systems like pyrazolines, isoxazolines, and pyridines, which have demonstrated significant anti-inflammatory and antimicrobial activities.[3]

  • Synthesis of Pyrazoline Derivatives: Chalcones derived from the starting material can be cyclized with hydrazine hydrate or its derivatives to form pyrazoline rings.[3][4] These pyrazoline-containing molecules are known for a broad spectrum of biological activities.

  • Synthesis of Pyrimidine and Thiophene Derivatives: The acetyl group can be a starting point for the synthesis of various fused heterocyclic systems, including pyrazolopyrimidines and pyrazolothiophenes, which are of interest in medicinal chemistry.

  • Development of Anti-inflammatory Agents: Derivatives synthesized from this starting material have shown potent anti-inflammatory properties. For instance, some have been shown to be inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[5]

  • Development of Antimicrobial Agents: Several novel compounds synthesized using this compound as a precursor have exhibited promising antibacterial and antifungal activities against various pathogenic strains.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(aryl)prop-2-en-1-one, a key chalcone intermediate.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Dissolve this compound (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with a few drops of glacial acetic acid.

  • The precipitated solid (chalcone derivative) is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones

This protocol outlines the cyclization of the synthesized chalcone to form a pyrazoline derivative.

Materials:

  • Synthesized chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (5 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting solid precipitate (pyrazoline derivative) is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[3]

Quantitative Data

The following tables summarize the biological activities of compounds derived from this compound and similar structures, as reported in the literature.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound % Inhibition of Edema Reference Drug (% Inhibition)
6b 85.23 ± 1.92 Indomethacin (72.99%)
6b 85.78 ± 0.99 Celebrex (83.76%)
5a ≥84.2 Diclofenac (86.72%)

Data from selected studies on pyrazole derivatives.[1][3]

Table 2: Antimicrobial Activity of Synthesized Pyrazole Derivatives (Zone of Inhibition in mm)

Compound S. aureus (Gram +ve) S. pyogenes (Gram +ve) E. coli (Gram -ve) P. aeruginosa (Gram -ve)
4a 18 16 15 14
4b 20 18 17 16
4c 22 20 19 18
4d 17 15 14 12
4e 19 17 16 15
Ampicillin (Standard) 25 23 27 25

Data represents the zone of inhibition at a concentration of 50 µg/mL.[7]

Visualizations

Diagram 1: Synthetic Workflow for Pyrazoline Derivatives

G A 1-(5-Methyl-1-phenyl-1H- pyrazol-4-yl)ethanone C Claisen-Schmidt Condensation A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D F Cyclization D->F E Hydrazine Hydrate E->F G Pyrazoline Derivative F->G

Caption: Synthetic pathway from the starting material to pyrazoline derivatives.

Diagram 2: Logical Relationship in Drug Discovery

G Start 1-(5-Methyl-1-phenyl-1H- pyrazol-4-yl)ethanone Synth Chemical Synthesis (e.g., Chalcone formation, Cyclization) Start->Synth Deriv Novel Pyrazole Derivatives Synth->Deriv BioAct Biological Screening (e.g., Anti-inflammatory, Antimicrobial assays) Deriv->BioAct Lead Lead Compounds BioAct->Lead Target Potential Therapeutic Targets (e.g., mPGES-1) Lead->Target

Caption: Drug discovery workflow starting from the title compound.

Diagram 3: Simplified Pro-inflammatory Signaling Pathway

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->mPGES1

References

Multicomponent Reactions for Pyrazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazole derivatives using multicomponent reactions (MCRs). Pyrazoles are a critical scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] MCRs offer an efficient, atom-economical, and environmentally friendly approach to generate diverse pyrazole libraries, which is of significant interest in drug discovery and development.[3]

Introduction to Multicomponent Reactions for Pyrazole Synthesis

Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. This strategy is highly convergent, minimizes waste, and allows for the rapid assembly of complex molecules from simple precursors. For pyrazole synthesis, MCRs typically involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, along with other components that introduce desired substituents onto the pyrazole core. Common variations include three- and four-component reactions, often facilitated by catalysts and enhanced by techniques such as microwave or ultrasound irradiation to improve yields and reduce reaction times.[4][5]

Protocol 1: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles

This protocol describes a one-pot, three-component reaction for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile, and phenylhydrazine. This method is notable for its operational simplicity and the biological relevance of the resulting aminopyrazole scaffold.[6][7]

Experimental Protocol

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol/Water (1:1, v/v)

  • Catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) (optional, reaction can proceed catalyst-free)[6]

  • TLC plates (Silica gel 60 F254)

  • Ethyl acetate and n-hexane for TLC elution

Procedure:

  • In a round-bottom flask or a test tube, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add the solvent (e.g., 1 mL of H₂O/EtOH 1:1 mixture).[6]

  • If using a catalyst, add it to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 55 °C) or at room temperature.[6][7]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane/ethyl acetate, 5:5).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, filter the mixture, wash the solid with cold water and then ethanol to afford the pure product.

  • If a catalyst is used, it can be recovered by centrifugation after adding a solvent like chloroform, followed by washing and drying.[6]

  • The filtrate can be concentrated under reduced pressure, and the resulting solid can be recrystallized from ethanol to yield the purified 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.[6]

Quantitative Data Summary
EntryAldehyde SubstituentCatalystSolventTemp (°C)Time (min)Yield (%)Reference
14-ClLDH@PTRMS@DCMBA@CuIH₂O/EtOH551593[6]
24-NO₂LDH@PTRMS@DCMBA@CuIH₂O/EtOH552090[6]
34-OHLDH@PTRMS@DCMBA@CuIH₂O/EtOH552588[6]
4HNoneEtOH/H₂ORT3092[7]
54-MeONoneEtOH/H₂ORT4589[7]

Experimental Workflow Diagram

ThreeComponentSynthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aldehyde Aldehyde Solvent (H2O/EtOH) Solvent (H2O/EtOH) Aldehyde->Solvent (H2O/EtOH) Malononitrile Malononitrile Malononitrile->Solvent (H2O/EtOH) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Solvent (H2O/EtOH) Stirring at 55°C Stirring at 55°C Solvent (H2O/EtOH)->Stirring at 55°C Catalyst (Optional) Catalyst (Optional) Catalyst (Optional)->Stirring at 55°C TLC Monitoring TLC Monitoring Stirring at 55°C->TLC Monitoring Filtration Filtration TLC Monitoring->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Product Recrystallization->Product

Caption: Workflow for the three-component synthesis of 5-aminopyrazoles.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol details the synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This reaction is a green chemistry approach, often performed in an aqueous medium.[8]

Experimental Protocol

Materials:

  • Aromatic aldehyde (2 mmol)

  • Malononitrile (2 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Hydrazine hydrate (96%, 2 mmol)

  • Triethylamine (1 mL) or Sodium Benzoate (2.5 mol%)[8]

  • Water (5 mL)

  • Ethanol for recrystallization

  • TLC plates (Silica gel 60 F254)

  • Ethyl acetate and hexane for TLC and washing

Procedure:

  • To a stirred aqueous solution of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) in a round-bottom flask, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of base (e.g., triethylamine or sodium benzoate) successively at room temperature.[8]

  • Stir the mixture vigorously in an open atmosphere for the specified time (e.g., 20 minutes).

  • Monitor the reaction by TLC.

  • The precipitated solid product is then collected by filtration.

  • Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).

  • The crude product can be further purified by recrystallization from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.

Quantitative Data Summary
EntryAldehyde SubstituentBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-OH-C₆H₄Sodium BenzoateH₂O25245[8]
24-Cl-C₆H₄Sodium BenzoateH₂O25195[8]
34-NO₂-C₆H₄Sodium BenzoateH₂O250.598[8]
4C₆H₅TriethylamineH₂ORT0.3385
52-FurylTriethylamineH₂ORT0.3380

Experimental Workflow Diagram

FourComponentSynthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aldehyde Aldehyde Aqueous Medium Aqueous Medium Aldehyde->Aqueous Medium Malononitrile Malononitrile Malononitrile->Aqueous Medium Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Aqueous Medium Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Aqueous Medium Vigorous Stirring at RT Vigorous Stirring at RT Aqueous Medium->Vigorous Stirring at RT Base Catalyst Base Catalyst Base Catalyst->Vigorous Stirring at RT Precipitation Precipitation Vigorous Stirring at RT->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Product Recrystallization->Product

Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.

Application in Drug Development: Pyrazole Derivatives as Kinase Inhibitors

Pyrazole-containing compounds are prominent in drug development, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases.[9] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many pathologies.

JAK/STAT Signaling Pathway and Pyrazole Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune disorders. Several pyrazole-based molecules have been developed as potent JAK inhibitors.

The diagram below illustrates the canonical JAK/STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.

Caption: JAK/STAT signaling pathway and inhibition by pyrazole derivatives.

This pathway highlights how pyrazole-based inhibitors can block the catalytic activity of JAKs, thereby preventing the downstream signaling cascade that leads to gene expression associated with cell proliferation and survival. This mechanism of action is central to the therapeutic effect of several anti-cancer and anti-inflammatory drugs.

Conclusion

Multicomponent reactions are a powerful tool for the synthesis of structurally diverse pyrazole derivatives. The protocols outlined in this document provide a foundation for researchers to efficiently generate libraries of these valuable heterocyclic compounds. The application of these molecules as kinase inhibitors underscores the importance of MCRs in modern drug discovery, enabling the rapid exploration of chemical space to identify novel therapeutic agents.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the screening and evaluation of the antimicrobial potential of pyrazole-based compounds. The following protocols detail the necessary steps for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity of these compounds, which are crucial for the initial stages of drug discovery.

Data Presentation

The antimicrobial activities of various pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDTarget OrganismMIC (µg/mL)Reference
Series 1: Pyrazole-Thiadiazine Derivatives
Hydrazone 21aStaphylococcus aureus62.5[1]
Bacillus subtilis62.5[1]
Klebsiella pneumoniae125[1]
Escherichia coli125[1]
Aspergillus niger2.9[1]
Candida albicans7.8[1]
Hydrazone 21cAspergillus nigerMIC equal to standard drug[1]
Staphylococcus aureusMIC equal to standard drug[1]
Bacillus subtilisMIC equal to standard drug[1]
Klebsiella pneumoniaeMIC equal to standard drug[1]
Escherichia coliMIC equal to standard drug[1]
Series 2: Naphthyl-substituted Pyrazole-derived Hydrazones
Naphthyl derivative (6)Gram-positive strains0.78–1.56[2]
Acinetobacter baumannii0.78–1.56[2]
Series 3: Bistrifluoromethyl Phenyl Pyrazoles
Compound 29Gram-positive bacteria0.25[2]
Series 4: Pyrazole-Thiazole Hybrids
Compound 10Staphylococcus aureus1.9 - 3.9[3]
Series 5: Pyrano[2,3-c] Pyrazole Derivatives
Compound 5cKlebsiella pneumoniae6.25[4]
Listeria monocytogenes50[4]
Series 6: Pyrazole Schiff Bases
Compounds 6b, 7b, 7c, 8a, 8d, 9bMultidrug-resistant bacteria0.97–62.5[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • Test pyrazole compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium.

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyrazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.[2]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microorganism with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria or longer for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Spread the aliquot onto an appropriate agar plate.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Eukaryotic cell line (e.g., HeLa, HEK-293)

  • Cell culture medium

  • Test pyrazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the eukaryotic cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrazole compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[2]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]

  • Solubilization and Measurement:

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis Compound Pyrazole Compound Stock Solution MIC MIC Determination (Broth Microdilution) Compound->MIC Microorganism Microorganism Inoculum Microorganism->MIC MBC MBC Determination MIC->MBC No Growth Wells Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Active Compounds Analysis Determine Potency & Therapeutic Index MBC->Analysis Cytotoxicity->Analysis Putative_Mechanisms_of_Action cluster_cell_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_dna DNA Replication Pyrazole Pyrazole Compound Peptidoglycan Peptidoglycan Synthesis Pyrazole->Peptidoglycan Inhibits Ribosome Ribosome Pyrazole->Ribosome Inhibits DNAGyrase DNA Gyrase / Topoisomerase Pyrazole->DNAGyrase Inhibits CellWall_Disruption Cell Wall Disruption Bacterial_Death Bacterial Cell Death CellWall_Disruption->Bacterial_Death Protein_Inhibition Inhibition of Protein Synthesis Protein_Inhibition->Bacterial_Death DNA_Inhibition Inhibition of DNA Replication DNA_Inhibition->Bacterial_Death

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is mediated by a variety of signaling molecules, including prostaglandins, leukotrienes, nitric oxide, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] Key enzymatic pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways which metabolize arachidonic acid, and signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, are central to the inflammatory process.[1][3][4][5][6][7]

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with potent anti-inflammatory properties.[2][8] A notable example is celecoxib, a selective COX-2 inhibitor, which belongs to this class.[2] The evaluation of novel pyrazole derivatives for their anti-inflammatory potential is a critical step in the drug discovery and development process. This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of novel pyrazole derivatives. These assays will assess the inhibitory effects on key enzymes, the reduction of inflammatory mediators in stimulated macrophage models, and the modulation of pro-inflammatory cytokine production.

Key Signaling Pathways in Inflammation

Understanding the underlying molecular pathways of inflammation is crucial for interpreting the results of anti-inflammatory assays. Two of the most relevant pathways for the action of many anti-inflammatory compounds, including pyrazole derivatives, are the Arachidonic Acid Pathway and the NF-κB Signaling Pathway.

Arachidonic Acid Pathway

Arachidonic acid, a fatty acid present in the cell membrane, is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators.[3][4][5][6][7] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is a primary target for many anti-inflammatory drugs.[6][9][10][11]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Cellular Stimuli COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs TXs Thromboxanes COX->TXs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation TXs->Inflammation LTs->Inflammation

Arachidonic Acid Pathway Diagram
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses.[1][12][13][14] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes, including those for cytokines and chemokines.[1][12][13][14][15]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Proteasome Proteasome Degradation IkB->Proteasome NFkB_active Active NF-κB DNA DNA (κB sites) NFkB_active->DNA Translocation Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines

NF-κB Signaling Pathway Diagram

Experimental Workflow

A general workflow for screening novel pyrazole derivatives for anti-inflammatory activity is depicted below. This workflow begins with primary in vitro enzyme-based assays, followed by cell-based assays to confirm activity in a more biologically relevant context.

Experimental_Workflow Start Novel Pyrazole Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) COX_Assay->Cell_Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Quantification (TNF-α, IL-6 ELISA) LPS_Stimulation->Cytokine_Assay Data_Analysis Data Analysis and Lead Identification NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Experimental Workflow Diagram

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the novel pyrazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes.[9][10][11][16][17] A common method is to measure the peroxidase activity of COX, which is colorimetric or fluorometric.[10][11][16]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Novel pyrazole derivatives and reference inhibitors (e.g., celecoxib, indomethacin)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of the novel pyrazole derivatives and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[16]

  • Add the pyrazole derivatives or reference inhibitors at various concentrations to the wells and pre-incubate.

  • Initiate the reaction by adding arachidonic acid and the probe.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 5-10 minutes.[11]

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.[9]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Novel Pyrazole 1
Novel Pyrazole 2
Celecoxib
Indomethacin
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of the pyrazole derivatives to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[18][19][20][21][22] The murine macrophage cell line RAW 264.7 is commonly used.[18][20] NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18][19][20]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Novel pyrazole derivatives and a reference inhibitor (e.g., L-NAME)

  • Griess Reagent System (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[18]

  • Pre-treat the cells with various concentrations of the novel pyrazole derivatives or the reference inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[22]

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant and the Griess reagent.[19]

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[20]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value for NO inhibition.

Data Presentation:

CompoundNO Inhibition IC50 (µM)
Novel Pyrazole 1
Novel Pyrazole 2
L-NAME
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

This assay quantifies the inhibitory effect of the pyrazole derivatives on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.[23][24][25] The concentration of these cytokines in the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[23][25]

Materials:

  • Cell culture supernatant from the NO inhibition assay (or a parallel experiment)

  • TNF-α and IL-6 ELISA kits (containing capture antibody pre-coated plates, detection antibody, streptavidin-HRP, substrate, and wash buffers)

  • Recombinant TNF-α and IL-6 standards

  • Microplate reader

Protocol:

  • Perform the ELISA according to the manufacturer's instructions for the specific kit. A general procedure is outlined below.

  • Add standards and cell culture supernatants to the wells of the antibody-coated microplate and incubate.[26]

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody and incubate.[23]

  • Wash the plate and add streptavidin-HRP conjugate and incubate.[23]

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.

  • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

  • Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value for the inhibition of each cytokine.

Data Presentation:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Novel Pyrazole 1
Novel Pyrazole 2
Reference Compound

Conclusion

The protocols detailed in this document provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of novel pyrazole derivatives. By assessing their effects on key enzymes like COX-1 and COX-2, their ability to suppress the production of the inflammatory mediator nitric oxide, and their capacity to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, researchers can effectively screen and identify promising lead compounds for further development. The systematic application of these assays, coupled with a clear presentation of the quantitative data, will facilitate the identification of potent and potentially selective anti-inflammatory agents.

References

In Vitro Anticancer Activity Testing of Pyrazole-Based Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Their unique chemical structure allows for extensive modification, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][3] These molecules exert their anticancer action through diverse mechanisms, such as inhibiting critical cell cycle regulators like cyclin-dependent kinases (CDKs), modulating key signaling pathways like EGFR and VEGFR, inducing apoptosis, and disrupting microtubule polymerization.[1][2][4] This document provides detailed protocols for essential in vitro assays to screen and characterize the anticancer potential of novel pyrazole-based molecules.

Application Note 1: Preliminary Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its cytotoxic effect on various cancer cell lines. This is typically achieved by measuring the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[5]

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyrazole-based compounds against several human cancer cell lines, demonstrating their broad-spectrum anticancer potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Pyrazole Benzothiazole Hybrid (Compound 25)HT29 (Colon)3.17 - 6.77[1]
3,4-Diaryl Pyrazole (Compound 6)Various0.00006 - 0.00025[1]
Pyrazolo[1,5-a]pyrimidine (Compounds 8 & 9)HeLa, MCF7, A549, etc.0.0248 and 0.028 (avg.)[1]
Pyrazole-based EGFR Inhibitor (Compound 23)MCF7, A549, HeLa, PC32.82 - 6.28[6]
1,3,4-Trisubstituted Pyrazole (Compound 28)HCT116 (Colon)0.035[6]
Pyrazole-Chalcone Hybrid (Compound 6d)HNO-97 (Oral)10.0[7]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[8][9]
3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b)HepG-2 (Liver)6.78[10][11]
5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a)HepG2 (Liver)6.1[12]
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)MDA-MB-231 (Breast)2.41[13]

Experimental Protocol 1: MTT Cell Viability Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance.[14]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Appropriate cell culture medium

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • 96-well microtiter plates

  • Microplate reader (absorbance at 570 nm)[14]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[14] Allow adherent cells to attach overnight in a humidified incubator (37°C, 5% CO₂).[5]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to take effect.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[15]

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure the crystals are fully dissolved. Measure the absorbance at 590 nm or 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value for each compound.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Pyrazole Compounds (Varying Concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Figure 1: Workflow for the MTT cell viability assay.

Application Note 2: Mechanism of Action Elucidation

Following cytotoxicity screening, it is crucial to investigate the underlying mechanism by which the pyrazole compounds induce cell death. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

A. Apoptosis Induction

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[8][16] This can be assessed by detecting the externalization of phosphatidylserine using Annexin V-FITC and plasma membrane integrity using propidium iodide (PI) via flow cytometry.[8][13]

Experimental Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to adhere.[8] Treat the cells with the pyrazole compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer immediately. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12]

Apoptosis_Workflow cluster_workflow Apoptosis Detection Workflow A Seed & Treat Cells with Pyrazole Compound B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in Dark (15 min) E->F G Analyze by Flow Cytometry F->G

Figure 2: Workflow for apoptosis detection via flow cytometry.
B. Cell Cycle Analysis

Pyrazole derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[8][17] This can be analyzed by staining the cellular DNA with propidium iodide (PI) and measuring the DNA content using flow cytometry.[18]

Experimental Protocol 3: Cell Cycle Analysis by PI Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/well) and treat with the pyrazole compound at its IC50 concentration for 24 hours.[18]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Seed & Treat Cells with Pyrazole Compound B Harvest Cells A->B C Fix with Cold 70% Ethanol B->C D Wash and Resuspend C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by Flow Cytometry F->G

Figure 3: Workflow for cell cycle analysis via PI staining.
C. Target-Specific Pathway Analysis

To further define the mechanism of action, it is essential to investigate the effect of pyrazole compounds on specific signaling pathways known to be dysregulated in cancer. Western blotting is a key technique used to measure changes in the expression and phosphorylation status of proteins involved in these pathways.[1] For instance, pyrazoles have been shown to downregulate proteins like EGFR, p-EGFR, STAT3, and Bcl-2, while upregulating pro-apoptotic proteins like p53 and BAX.[1]

Experimental Protocol 4: Western Blot Analysis

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with primary antibodies specific to the target protein, followed by detection with a secondary antibody.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[19]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Bcl-2, anti-BAX, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate[19]

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the pyrazole compound. After treatment, wash cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[19] Wash the membrane with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling_Pathway cluster_pathway Apoptosis Signaling Pathway Modulation by Pyrazoles Pyrazole Pyrazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazole->Bax Activation Mito Mitochondrial Outer Membrane Bcl2->Mito Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 4: Intrinsic apoptosis pathway modulated by pyrazole compounds.

References

Application Notes and Protocols for DFT Calculations of Pyrazole Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for utilizing Density Functional Theory (DFT) to calculate the electronic properties of pyrazole derivatives. The information herein is intended to guide researchers in computational chemistry and drug development in leveraging DFT to understand the structure-activity relationships (SAR) of this important class of heterocyclic compounds.

Application Notes: The Role of DFT in Pyrazole Research

Pyrazoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Understanding the electronic structure of pyrazole derivatives is paramount for rational drug design, as it governs their reactivity, intermolecular interactions, and ultimately, their therapeutic efficacy. DFT has emerged as a powerful and cost-effective computational method to elucidate these properties with high accuracy.[3]

Key electronic properties of pyrazoles that can be reliably calculated using DFT include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining a molecule's chemical reactivity and stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a larger gap suggests lower reactivity.[3][4]

  • Dipole Moment: This property provides insight into the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions with biological targets.

  • Mulliken Atomic Charges: The distribution of electron density across a molecule, as described by Mulliken charges, helps identify electrophilic and nucleophilic sites, which are critical for understanding reaction mechanisms and intermolecular interactions.[5][6][7]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.[7][8]

These calculated properties are instrumental in the drug development pipeline, aiding in the design of more potent and selective kinase inhibitors and other therapeutics.[9][10][11] For instance, DFT calculations can help rationalize the binding of pyrazole-based inhibitors to the ATP-binding site of kinases, guiding the synthesis of new derivatives with improved activity.[9][10]

Data Presentation: Calculated Electronic Properties of Pyrazole Derivatives

The following tables summarize DFT-calculated electronic properties for a selection of pyrazole derivatives from the literature. These values were typically obtained using the B3LYP functional with the 6-31G(d) or similar basis sets.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Pyrazole Derivatives

CompoundSubstituentsEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
3-(2-furyl)-1H-pyrazole-5-carboxylic acid3-(2-furyl), 5-(COOH)--4.458[3]
Pyrazole-carboxamide derivative 6aPyrimidiopyrazole---[12]
Pyrazole-carboxamide derivative 6bPyrimidiopyrazole---[12]
Pyranopyrazole derivativeVaried aryl--Varies[13]
4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c][5][9][14]oxadiazolePhenyl, p-tolyl, benzoxadiazole-5.5971-2.45983.1373[8]

Table 2: Dipole Moments and Mulliken Charges of Selected Pyrazole Derivatives

CompoundDipole Moment (Debye)Key Mulliken Charges (e)Reference
PyrazoleVaries with solventN1: ~ -0.3, N2: ~ -0.2, C3: ~ 0.1, C4: ~ -0.2, C5: ~ 0.1[5]
4-(1-phenyl-5-(p-tolyl)-2,5-dihydro-1H-pyrazol-3-yl)benzo[c][5][9][14]oxadiazole4.3785C4 with high positive charge[7][8]
Indole appended pyrazolo-triazine-Varies across atoms[15]

Experimental Protocols: DFT Calculations for Pyrazole Derivatives

This section provides detailed protocols for performing DFT calculations on pyrazole derivatives using two common quantum chemistry software packages: Gaussian and ORCA. The B3LYP functional with the 6-31G(d) basis set is used as a representative level of theory, as it is widely employed for organic molecules and has been shown to provide a good balance between accuracy and computational cost.

Protocol 1: Geometry Optimization and Electronic Property Calculation using Gaussian

This protocol outlines the steps for performing a geometry optimization followed by the calculation of electronic properties for a pyrazole derivative using Gaussian.

Step 1: Molecule Building and Initial Setup

  • Construct the 3D structure of the pyrazole derivative using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Save the coordinates in a format compatible with Gaussian (e.g., .gjf or .com).

Step 2: Gaussian Input File Preparation

  • Open the generated coordinate file in a text editor.

  • The input file should be structured as follows:

  • %nprocshared=4: Specifies the number of CPU cores to be used.

  • %mem=4GB: Allocates 4 gigabytes of memory.

  • %chk=pyrazole_derivative.chk: Creates a checkpoint file for restarting calculations or visualizing orbitals.

  • #p B3LYP/6-31G(d) Opt Freq Pop=Mulliken: This is the route section.

    • B3LYP/6-31G(d): Specifies the DFT functional and basis set.

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Pop=Mulliken: Requests the calculation of Mulliken atomic charges.

  • Pyrazole Derivative Geometry Optimization: A descriptive title for the calculation.

  • 0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state) of the molecule.

Step 3: Running the Calculation

  • Submit the input file to Gaussian using the command line: g09 < pyrazole_derivative.gjf > pyrazole_derivative.log

Step 4: Analysis of Results

  • Open the output file (.log) in a text editor or visualization software like GaussView.

  • Geometry Optimization: Search for "Stationary point found" to confirm successful optimization.

  • Vibrational Frequencies: Check the frequency output to ensure there are no imaginary frequencies.

  • Electronic Properties:

    • HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last occupied and first virtual orbital energies correspond to the HOMO and LUMO, respectively.

    • Dipole Moment: Search for "Dipole moment (field-independent basis, Debye)".

    • Mulliken Charges: Search for "Mulliken charges".

Protocol 2: Geometry Optimization and Electronic Property Calculation using ORCA

This protocol details the same calculation as above but using the ORCA software package, which is free for academic use.

Step 1: Molecule Building

  • Follow the same procedure as in Protocol 1, Step 1 to build and obtain the initial coordinates of the pyrazole derivative. It is convenient to save the coordinates in an XYZ file format (.xyz).

Step 2: ORCA Input File Preparation

  • Create a new text file and structure the input as follows:

  • ! B3LYP 6-31G(d) Opt Freq: This is the simple input line.

    • B3LYP: Specifies the DFT functional.

    • 6-31G(d): Specifies the basis set.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation.

  • %pal nprocs 4 end: Specifies the use of 4 parallel processes.

  • * xyz 0 1: Defines the start of the coordinate block in XYZ format, with a charge of 0 and a spin multiplicity of 1.

  • *: Marks the end of the coordinate block.

Step 3: Running the Calculation

  • Execute the ORCA calculation from the command line: orca pyrazole_derivative.inp > pyrazole_derivative.out

Step 4: Analysis of Results

  • Open the output file (.out) in a text editor or a visualization program that supports ORCA output.

  • Geometry Optimization: Look for "OPTIMIZATION RUN DONE" to confirm completion.

  • Vibrational Frequencies: Check the "VIBRATIONAL FREQUENCIES" section for any imaginary frequencies.

  • Electronic Properties:

    • HOMO/LUMO Energies: In the "ORBITAL ENERGIES" section, the energies for the highest occupied and lowest unoccupied orbitals will be listed.

    • Dipole Moment: Search for "Total Dipole Moment".

    • Mulliken Charges: Search for "MULLIKEN ATOMIC CHARGES".

Mandatory Visualizations

DFT Calculation Workflow for Drug Design

DFT_Drug_Design_Workflow cluster_design Design & Synthesis cluster_dft DFT Calculations cluster_screening Screening & Optimization cluster_experimental Experimental Validation Molecule_Design Molecule Design (e.g., Pyrazole Scaffold) Synthesis Chemical Synthesis Molecule_Design->Synthesis Geometry_Optimization Geometry Optimization Synthesis->Geometry_Optimization Input Structure Electronic_Properties Electronic Properties (HOMO, LUMO, Charges) Geometry_Optimization->Electronic_Properties Virtual_Screening Virtual Screening (Docking) Electronic_Properties->Virtual_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Electronic_Properties->SAR_Analysis Correlates with Activity Virtual_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Molecule_Design Iterative Design Biological_Assays Biological Assays (e.g., Kinase Inhibition) Lead_Optimization->Biological_Assays

Caption: Workflow illustrating the integration of DFT calculations in the drug design and development process.

Logical Relationship in Pyrazole-Based Kinase Inhibition

Pyrazole_Kinase_Inhibition cluster_dft DFT Calculations on Pyrazole Inhibitor cluster_binding Inhibitor-Kinase Binding cluster_pathway Cellular Signaling Pathway Pyrazole_DFT Calculate Electronic Properties (HOMO, LUMO, MEP, Charges) Interaction_Prediction Predict Binding Affinity & Interaction Modes (Docking) Pyrazole_DFT->Interaction_Prediction Provides accurate partial charges Binding_Site Kinase ATP-Binding Site (e.g., PI3K, AKT, JAK) Binding_Site->Interaction_Prediction Inhibition Inhibition Interaction_Prediction->Inhibition Rationalizes inhibitory potential Kinase_Activation Kinase Activation Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, JAK/STAT) Kinase_Activation->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibition->Kinase_Activation

Caption: Logical diagram showing how DFT calculations on pyrazoles inform the understanding of their kinase inhibition mechanism.

References

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases derived from pyrazole scaffolds are a prominent class of organic compounds in medicinal chemistry and drug development.[1][2] The core structure, formed through the condensation of a primary amine with a carbonyl compound, results in an azomethine or imine (-C=N-) group that is crucial for their diverse biological activities.[3][4] Specifically, derivatives synthesized from 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have garnered significant interest due to their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[5][6][7] The versatility of the pyrazole nucleus, combined with the ease of modifying the Schiff base through various amine substitutions, allows for the creation of a large library of compounds for biological screening.[8]

These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of Schiff base derivatives of this compound, aimed at researchers in medicinal chemistry and drug discovery.

Synthesis Workflow

The synthesis of Schiff bases from this compound is typically a straightforward one-pot condensation reaction. The ketone is reacted with a selected primary amine in a suitable solvent, often with a catalytic amount of acid to facilitate the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Outcome cluster_analysis Purification & Analysis Ketone 1-(5-Methyl-1-phenyl-1H- pyrazol-4-yl)ethanone Solvent Ethanol/ Methanol Ketone->Solvent Amine Primary Amine (R-NH2) Amine->Solvent Catalyst Glacial Acetic Acid (catalytic) Solvent->Catalyst Reflux Reflux (2-6 hours) Catalyst->Reflux Product Schiff Base Derivative Reflux->Product Purification Filtration & Recrystallization Product->Purification Characterization FTIR, NMR, Mass Spec Purification->Characterization

Caption: General workflow for synthesizing Schiff base derivatives.

Application Note 1: Anticancer Activity

Pyrazole-containing Schiff bases have demonstrated significant potential as anticancer agents.[8][9] They can induce cytotoxicity in various cancer cell lines, including breast, colon, and liver cancer lines.[5][10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of critical signaling pathways like PI3K/Akt or receptor tyrosine kinases such as EGFR and VEGFR.[12][13][14] The planar structure of the Schiff base moiety allows for intercalation with DNA, potentially contributing to their cytotoxic effects.[15]

Table 1: Representative Anticancer Activity (IC₅₀ Values) of Pyrazole Schiff Base Derivatives Note: The following data are representative of the broader class of pyrazole-based Schiff bases and may not be derived from the exact specified starting ketone. They serve to illustrate the potential therapeutic efficacy.

Compound TypeCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Pyrazole-Schiff Base 5dA549 (Lung)48.61 ± 0.14Doxorubicin54.94 ± 0.16
Pyrazole-Schiff Base 5eA549 (Lung)47.74 ± 0.20Doxorubicin54.94 ± 0.16
Pyrazole-Schiff Base 5eCaco-2 (Colon)40.99 ± 0.20Doxorubicin54.94 ± 0.16
Pyrazole-Schiff Base 7aCaco-2 (Colon)42.42 ± 0.18Doxorubicin54.94 ± 0.16
Pyrazole-Indole Derivative 33HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8
Pyrazole-Indole Derivative 34HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8
Fused Pyrazole Derivative 50HepG2 (Liver)0.71Sorafenib1.06

Data compiled from multiple sources.[11][13]

Apoptosis_Pathway cluster_pathway Apoptosis Induction Pathway Compound Pyrazole Schiff Base Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 downregulates Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.[12]

Application Note 2: Antimicrobial Activity

Schiff bases derived from heterocyclic cores like pyrazole are well-documented for their broad-spectrum antimicrobial properties.[16][17] They have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[7][18] The imine group is considered a critical pharmacophore, and the lipophilicity of the molecule, which can be tuned by altering the amine substituent, plays a key role in its ability to penetrate microbial cell membranes.

Table 2: Representative Antimicrobial Activity (MIC Values) of Pyrazole Schiff Base Derivatives Note: The following data are representative of the broader class of pyrazole-based Schiff bases and are intended to demonstrate potential antimicrobial efficacy.

Compound TypeOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Pyrazole-carboxamide SBStaphylococcus epidermidis (Gram +)7.81Ciprofloxacin15.62
Pyrazole-carboxamide SBEnterococcus faecalis (Gram +)7.81Ciprofloxacin7.81
Pyrazolone SB (Compound 7)Micrococcus luteus (Gram +)25Ampicillin100
Pyrazolone SB (Compound 8)Staphylococcus aureus (Gram +)12.5Ampicillin12.5
Pyrazolone SB (Compound 4)Escherichia coli (Gram -)6.25Ciprofloxacin-
Pyrazolone SB (Compound 5)Salmonella typhimurium (Gram -)6.25Ciprofloxacin-
Pyrazole SB Metal ComplexAspergillus niger (Fungus)-Nystatin-
Pyrazole SB Metal ComplexCandida albicans (Fungus)-Nystatin-

Data compiled from multiple sources.[7][16][18]

Experimental Protocols

Protocol 1: General Synthesis and Characterization of Schiff Base Derivatives

This protocol describes the synthesis of a Schiff base via condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, 4-chloroaniline)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Add the selected primary amine (1.0 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to the mixture to act as a catalyst.[19]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours.[4]

  • Monitor the reaction progress using TLC (e.g., using a 4:1 ethyl acetate:toluene solvent system).[20]

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. If no precipitate forms, the solution can be cooled further in an ice bath.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.[4]

  • Dry the product under vacuum or in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods.

    • FT-IR: Look for the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O band from the starting ketone.[4][18]

    • ¹H-NMR: Confirm the presence of protons corresponding to the pyrazole ring, phenyl groups, and the newly formed imine linkage. A characteristic singlet for the azomethine proton (-CH=N-) may appear in the δ 8.0-10.0 ppm range.[16]

    • Mass Spectrometry: Determine the molecular weight of the compound to confirm its molecular formula.[16]

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol evaluates the cytotoxicity of the synthesized compounds against a selected cancer cell line.[21]

Materials:

  • Synthesized Schiff base compounds

  • Cancer cell line (e.g., MCF-7, HepG2)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[21]

  • Prepare stock solutions of the synthesized Schiff bases in DMSO. Make serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plates for 24 or 48 hours at 37°C with 5% CO₂.[22]

  • After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds using the broth microdilution method.[23][24]

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each Schiff base in DMSO.

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next. This will create a range of decreasing concentrations.

  • Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (wells with bacteria and medium but no compound) and a negative control (wells with medium only).

  • Seal the plate and incubate at 37°C for 18-24 hours.[1]

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[25] The results can also be read using a microplate reader to measure turbidity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy is a two-step synthesis.

  • Step 1: Synthesis of the Pyrazolone Intermediate. The process begins with the condensation reaction of phenylhydrazine and ethyl acetoacetate to form the key intermediate, 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone). This reaction is typically high-yielding.[1]

  • Step 2: C-Acylation of the Pyrazolone. The intermediate is then acylated at the C4 position using an acetylating agent like acetyl chloride. A crucial aspect of this step is directing the acylation to the carbon atom (C-acylation) rather than the oxygen atom (O-acylation) to obtain the desired product.[2][3]

G cluster_0 cluster_1 Start1 Phenylhydrazine Intermediate Step 1: Condensation 1-Phenyl-3-methyl-5-pyrazolone Start1->Intermediate High Yield (93-100%) Start2 Ethyl Acetoacetate Start2->Intermediate High Yield (93-100%) FinalProduct Step 2: C-Acylation This compound Intermediate->FinalProduct Regioselective Acylation Start3 Acetyl Chloride Start3->FinalProduct Regioselective Acylation G A Low Yield or Reaction Failure B Problem Area? A->B C Side Product Formation (O-Acylation) B->C Isomer Mix D Incomplete Reaction B->D Unreacted Starting Material E Degradation B->E Dark/Tarry Mixture F Solution: Use Ca(OH)₂ to form chelate complex. Ensures regioselective C-acylation. C->F G Solution: - Ensure anhydrous conditions. - Check reagent purity. - Increase reaction time/temp. D->G H Solution: - Avoid harsh acidic/basic workup. - Use mild purification methods. E->H

References

Technical Support Center: Purification of Pyrazole Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole derivatives using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?

A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity and substituents. However, some generally effective solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water are frequently used. Pyrazole itself can be crystallized from petroleum ether, cyclohexane, or water.

  • Mixed Solvent Systems: A common and effective technique is to dissolve the pyrazole compound in a hot solvent in which it is soluble (a "good" solvent, e.g., ethanol, methanol) and then add a hot anti-solvent (e.g., water) in which the compound is poorly soluble until turbidity appears, followed by slow cooling. Hexane/ethyl acetate and hexane/acetone are also reported as useful combinations. For example, Celecoxib can be recrystallized from a mixture of acetone and toluene.[1][2][3]

Q2: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.

  • Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

Q3: The recrystallization yield of my pyrazole compound is very low. How can I improve it?

A3: A low yield can be attributed to several factors. Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a low enough temperature, for instance, in an ice bath, to maximize the precipitation of the product, provided the impurities remain in solution.

  • Select an Appropriate Solvent: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.

  • Consider a Second Crop: After filtering the initial crystals, concentrating the mother liquor by boiling off some of the solvent and re-cooling can sometimes yield a second crop of crystals. However, be aware that this second crop may be less pure than the first.

Q4: How can I remove colored impurities during the recrystallization of my pyrazole?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Q5: Can I use recrystallization to separate regioisomers of a pyrazole derivative?

A5: Fractional recrystallization can be an effective method for separating regioisomers if they have sufficiently different solubilities in a particular solvent system. This technique involves multiple recrystallization steps to progressively enrich one isomer.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.
Crystallization happens too quickly. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.
The resulting crystals are impure. Impurities were co-crystallized or trapped in the crystal lattice.- Ensure the solution was not cooled too quickly.- Wash the collected crystals with a small amount of the cold recrystallization solvent.- Perform a second recrystallization.
The compound "oils out". The melting point of the compound is lower than the temperature of the solution, or the solvent is too nonpolar.- Add more of the "good" solvent to the hot solution.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Try a different solvent or solvent system.

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31
Benzene46.516.8 (moles/1000mL)

Data sourced from ChemicalBook.[1]

Table 2: Recrystallization Data for Selected Pyrazole Derivatives

CompoundSolvent SystemYield (%)Purity (by HPLC)Melting Point (°C)
CelecoxibAcetone/Toluene>90>99.8%162-164
PhenylbutazoneAcetone/Water (Antisolvent)HighNot specified105-107
1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylateMethanol68Not specifiedNot specified

Data compiled from various sources.[1][4][5]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Generic Pyrazole Derivative
  • Dissolution: Place the crude pyrazole compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and, if necessary, assess purity using techniques like HPLC or NMR spectroscopy.

Protocol 2: Mixed-Solvent Recrystallization of Celecoxib
  • Dissolution: Take the crude Celecoxib wet-cake in a three-necked flask equipped with a stirrer, thermometer, and reflux condenser. Add a mixture of acetone and toluene (e.g., a 1:20 ratio of acetone to toluene).

  • Heating: Heat the reaction mixture to 80-85°C for 30 minutes.

  • Decolorization (Optional): Add activated carbon and continue heating at 80-85°C.

  • Cooling: Cool the reaction mixture to 25-30°C to allow for crystallization.

  • Isolation: Filter the separated solid and wash it with toluene.

  • Drying: Dry the crystals at 70°C to yield the purified Celecoxib.[2][3]

  • Purity Check: The purity of the recrystallized Celecoxib can be confirmed by HPLC, with an expected purity of >99.8%.[3]

Protocol 3: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh and dissolve the recrystallized pyrazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., methanol or acetonitrile). The ratio will depend on the specific pyrazole derivative (e.g., 20:80 water:methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the pyrazole derivative (e.g., 206 nm).

  • Analysis: Inject the sample and standards. The purity is determined by the area percentage of the main peak in the chromatogram.

Protocol 4: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the recrystallized pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis:

    • Chemical Shifts and Integration: Check if the chemical shifts and integration of the protons match the expected structure of the pyrazole derivative.

    • Impurity Peaks: Look for any unexpected peaks that might indicate the presence of residual solvent or other impurities.

    • Tautomerism: Be aware that some pyrazole derivatives can exhibit tautomerism, which can lead to broadened peaks or the appearance of two sets of signals. This is a characteristic of the molecule and not necessarily an impurity. Lowering the temperature of the NMR experiment can sometimes resolve these individual tautomers.[6]

Visualizations

Recrystallization_Workflow start Start with Crude Pyrazole Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (MP, HPLC, NMR) dry->analyze Troubleshooting_Tree start Recrystallization Problem no_crystals No Crystals Form? start->no_crystals oiling_out Compound 'Oils Out'? start->oiling_out low_yield Low Yield? start->low_yield concentrate Concentrate Solution no_crystals->concentrate Yes add_solvent Add More 'Good' Solvent oiling_out->add_solvent Yes min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes scratch Scratch Flask concentrate->scratch seed Add Seed Crystal scratch->seed cool_slowly Cool More Slowly add_solvent->cool_slowly change_solvent Change Solvent System cool_slowly->change_solvent thorough_cool Ensure Thorough Cooling min_solvent->thorough_cool MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Encorafenib Encorafenib (Pyrazole Derivative) Encorafenib->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

References

Technical Support Center: Purifying Pyrazoles with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazole derivatives using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions encountered during the experimental process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of pyrazoles, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Poor Separation of Product and Impurities - Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the target pyrazole from impurities. - Co-elution with a Non-polar Impurity: An impurity with a similar polarity to your product may be eluting at the same time. - Column Overloading: Too much crude material was loaded onto the column.- Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for many pyrazoles is a mixture of ethyl acetate and hexane.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for your target compound. - Change Solvent System: If optimizing the ratio of your current system doesn't work, try a different solvent combination. For example, substituting ethyl acetate with diethyl ether or dichloromethane can alter selectivity. - Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help separate compounds with close Rf values. - Reduce Sample Load: The amount of crude material should ideally be 1-2% of the mass of the silica gel.
Product is Streaking or Tailing on TLC and Column - Compound is too Polar for the Mobile Phase: The eluent is not polar enough to move the compound effectively, causing it to "drag" along the stationary phase. - Interaction with Acidic Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.[1]- Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. - Deactivate Silica Gel: Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.[2][3] You can also pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[4] - Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel for particularly basic pyrazoles.[5]
Product Decomposes on the Column - Sensitivity to Acidic Silica Gel: Some pyrazole derivatives may be unstable under acidic conditions and can decompose on the silica gel stationary phase.- Deactivate Silica Gel: As with tailing, adding triethylamine to the eluent can prevent decomposition by neutralizing the silica gel.[2][3][4] - Use an Alternative Stationary Phase: Neutral alumina or Florisil can be used as less acidic alternatives to silica gel.[5] - Run a Quick Filtration: If the impurities are very different in polarity, a short plug of silica gel might be sufficient for purification, minimizing the contact time of your compound with the stationary phase.
Product Elutes too Quickly (High Rf) or Not at All (Low Rf) - Incorrect Mobile Phase Polarity: The eluent is either too polar (high Rf) or not polar enough (low Rf).- Adjust Mobile Phase Polarity: For a high Rf, decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane system). For a low Rf, increase the polarity (e.g., increase the percentage of ethyl acetate). A target Rf of 0.2-0.4 on TLC is generally ideal for good separation on a column.[1]
Low Yield of Purified Product - Incomplete Elution: The product may still be on the column if the mobile phase was not polar enough to elute it completely. - Decomposition on the Column: As mentioned above, acid-sensitive pyrazoles can degrade on silica gel. - Loss During Workup: Significant product loss can occur during extraction and solvent removal steps.- Increase Eluent Polarity at the End of the Column: After your product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compounds. - Address Decomposition: Use deactivated silica gel or an alternative stationary phase. - Careful Handling: Ensure efficient extraction and minimize transfers to reduce mechanical losses.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazoles?

A1: Silica gel is the most widely used stationary phase for the column chromatography of pyrazoles due to its versatility and effectiveness in separating a wide range of organic compounds.[6] However, for basic pyrazoles that may interact with the acidic nature of silica, neutral or basic alumina can be a better choice.[5]

Q2: What are the recommended mobile phase systems for pyrazole purification?

A2: A combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is very common.[1][7] For more polar pyrazoles, a mixture of dichloromethane and methanol can be effective.[8] The optimal ratio of the solvents should be determined by TLC analysis before running the column.

Q3: How do I choose the right solvent system using TLC?

A3: The ideal solvent system for column chromatography will give your target pyrazole an Rf value between 0.2 and 0.4 on a TLC plate. This range typically provides the best separation from impurities. It is also crucial that the spots for your product and the impurities are well-separated.

Q4: My pyrazole is a solid. Should I still use column chromatography?

A4: While recrystallization is often a preferred method for purifying solids, column chromatography can be very effective, especially for separating mixtures of isomers or compounds with very similar polarities.[9] If your solid pyrazole is impure, column chromatography can be an excellent purification step before a final recrystallization to obtain highly pure crystals.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading involves adsorbing your crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when your compound is not very soluble in the initial, non-polar mobile phase. To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Data Presentation

Table 1: Retention Factors (Rf) of Selected Pyrazole Derivatives
Pyrazole DerivativeMobile Phase (v/v)Stationary PhaseRf Value
3,5-diphenyl-1H-pyrazole5% Ethyl Acetate / 95% HexaneSilica Gel0.31[10]
1-(4-Methoxyphenyl)-3,5-diphenyl-1H-pyrazole10% Ethyl Acetate / 90% HexaneSilica Gel0.68[10]
3-methyl-1,4-diphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one50% Ethyl Acetate / 50% n-hexaneSilica Gel0.26[11]
1,3,4-triphenyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one50% Ethyl Acetate / 50% n-hexaneSilica Gel0.22[11]
Table 2: Typical Purification Yields of Pyrazoles via Column Chromatography
Pyrazole Synthesis ReactionPurification MethodTypical Yield Range
Synthesis from 1,3-dicarbonyls and hydrazinesSilica Gel Column Chromatography55-91%[6][12]
Synthesis from N-propargyl sulfonylhydrazonesSilica Gel Column Chromatography (Petroleum Ether / Ethyl Acetate)64-93%[13]
Synthesis from 5-bromo enones and pyrazolesFlash Column Chromatography (Silica Gel, Chloroform)55-84%[14]
Synthesis from alcohols and hydrazinesSilica Gel Column Chromatography (Hexane / Ethyl Acetate)66-88%[7]

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography of a Pyrazole Derivative

This protocol provides a general procedure for the purification of a pyrazole derivative using silica gel column chromatography.

1. Materials:

  • Crude pyrazole mixture

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents for mobile phase (e.g., HPLC grade hexane and ethyl acetate)

  • Triethylamine (optional, for deactivation)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system until the desired product has an Rf value of 0.2-0.4 and is well-separated from impurities.

  • Column Packing:

    • Secure the glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude pyrazole mixture in a minimal amount of a suitable solvent (preferably the mobile phase).

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Begin collecting fractions in numbered test tubes.

    • If using gradient elution, gradually increase the polarity of the mobile phase as the column runs.

    • Monitor the elution process by periodically checking the fractions with TLC.

  • Isolation of Pure Product:

    • Identify the fractions containing the pure pyrazole derivative using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow start Crude Pyrazole Mixture tlc TLC Analysis to Determine Mobile Phase start->tlc packing Pack Column with Silica Gel Slurry tlc->packing loading Load Sample onto Column packing->loading elution Elute with Mobile Phase (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection fraction_tlc Analyze Fractions by TLC collection->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Solvent Evaporation combine->evaporation end Pure Pyrazole Product evaporation->end

Caption: A typical experimental workflow for the purification of pyrazoles using column chromatography.

troubleshooting_tree start Poor Separation or Tailing check_rf Is Product Rf 0.2 - 0.4 on TLC? start->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_streaking Is there significant streaking/tailing? check_rf->check_streaking Yes adjust_polarity->check_streaking deactivate Deactivate Silica Gel (add Triethylamine) check_streaking->deactivate Yes overloading Is the column overloaded? check_streaking->overloading No deactivate->overloading reduce_load Reduce Sample Load overloading->reduce_load Yes good_separation Good Separation overloading->good_separation No reduce_load->good_separation

Caption: A troubleshooting decision tree for common issues in pyrazole column chromatography.

References

Troubleshooting regioisomer formation in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in pyrazole synthesis, a common hurdle for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two distinct substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a sensitive interplay of several key factors:[1][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less crowded carbonyl group.[2][4]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role.[2] Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[4] Conversely, electron-donating groups decrease electrophilicity.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][2] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][4]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity.[1][2] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[5]

Q3: I am obtaining a nearly 1:1 mixture of regioisomers. How can I improve the selectivity towards one product?

A3: Achieving high regioselectivity when starting from a near-equal mixture is a common challenge. The most effective strategy is to modify the reaction conditions to exploit subtle differences between the two competing reaction pathways.

  • Change the Solvent: This is often the most impactful change. Switching from a standard solvent like ethanol to a fluorinated alcohol (TFE or HFIP) can dramatically shift the isomeric ratio, often favoring one regioisomer almost exclusively.[5] Fluorinated solvents can influence the reaction pathway through unique solvation effects and hydrogen bonding.[2]

  • Adjust the pH: If not already controlled, adding a catalytic amount of acid can alter the nucleophilicity of the hydrazine nitrogens and direct the initial attack.[4]

  • Modify Temperature: While less predictable, changing the reaction temperature can sometimes favor one activation pathway over the other. Lowering the temperature may increase selectivity if the reaction is under kinetic control.

Q4: My desired regioisomer is the minor product. What strategies can I use to reverse the selectivity?

A4: When the intrinsic steric and electronic factors of your substrates favor the undesired isomer under standard conditions, a change in strategy is required.[4]

  • Employ Fluorinated Solvents: As mentioned, solvents like TFE and HFIP are exceptionally effective at altering regioselectivity. In many cases, they can reverse the outcome observed in solvents like ethanol, leading to the formation of the opposite regioisomer as the major product.[5]

  • Use a Different Synthetic Route: If modifying the Knorr synthesis is unsuccessful, consider alternative methods for pyrazole synthesis that offer different regiochemical control, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes or multicomponent reactions.[6][7]

  • Protecting Group Strategy: In some cases, it may be possible to temporarily protect one of the carbonyl groups in the 1,3-dicarbonyl compound, forcing the reaction to proceed through a single pathway. This adds steps but can guarantee the desired regiochemistry.

Q5: I have already synthesized a mixture of regioisomers and need to separate them. What are the best methods?

A5: If the formation of a mixture is unavoidable, purification becomes the final step.

  • Column Chromatography: This is the most common method for separating pyrazole regioisomers.[8] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is critical to identify an eluent that provides the best possible separation.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate).

  • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method. This often requires careful experimentation with various solvents and temperatures.

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, although it is less scalable than column chromatography.

Data Presentation: Solvent Effects on Regioselectivity

The choice of solvent is a critical parameter in controlling the regioselectivity of pyrazole synthesis. The following tables summarize the quantitative impact of different solvents on the reaction between various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.

Regioisomer A: N-substituted nitrogen is adjacent to the R¹ group. Regioisomer B: N-substituted nitrogen is adjacent to the R² group.

Table 1: Reaction of 1-Aryl-4,4,4-trifluorobutane-1,3-diones with Methylhydrazine

R¹ (Aryl)SolventTemperature (°C)Time (h)Ratio (A:B)
4-MeO-PhCF₃EtOH2511:2.5
4-MeO-PhCF₃TFE25110:1
4-MeO-PhCF₃HFIP251>99:1
PhCF₃EtOH2511:1.5
PhCF₃TFE25112:1
PhCF₃HFIP25180:1
4-Cl-PhCF₃EtOH2511:1
4-Cl-PhCF₃TFE25115:1
4-Cl-PhCF₃HFIP25199:1

Table 2: Reaction of 1-Phenylbutane-1,3-dione with Phenylhydrazine [2]

SolventTemperature (°C)Time (h)Ratio (A:B)
PhMeEtOHReflux470:30
PhMeTFEReflux285:15
PhMeHFIPReflux1>95:5

Experimental Protocols

Protocol 1: General Procedure for High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols [4][5]

This protocol details a general procedure for the Knorr condensation that highly favors one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).

  • Add the substituted hydrazine (1.1 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the HFIP under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows related to troubleshooting regioisomer formation in pyrazole synthesis.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 Pathway A attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 Pathway B hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 isomer_a Regioisomer A attack_c1->isomer_a Cyclization isomer_b Regioisomer B attack_c2->isomer_b Cyclization

Formation of regioisomers in Knorr pyrazole synthesis.

G start Start: Poor Regioselectivity (e.g., 1:1 mixture) solvent Change solvent to TFE or HFIP start->solvent separate Purify Mixture (Chromatography) start->separate If optimization fails check_ratio Analyze Isomer Ratio (NMR, GC/LC-MS) solvent->check_ratio ph_adjust Adjust pH (Add catalytic acid/base) check_ratio->ph_adjust Ratio < 95:5 success Success: High Regioselectivity check_ratio->success Ratio > 95:5 temp_adjust Modify Temperature (Lower for kinetic control) ph_adjust->temp_adjust failure Consider Alternative Synthesis Route temp_adjust->failure

Troubleshooting workflow for poor regioselectivity.

G cluster_substituents Substituent Properties cluster_conditions Condition Control center Regiochemical Outcome substituents Substituent Effects substituents->center conditions Reaction Conditions conditions->center steric Steric Hindrance (Bulky Groups) steric->substituents electronic Electronic Effects (EWG/EDG) electronic->substituents solvent Solvent Choice (e.g., HFIP, TFE) solvent->conditions ph Reaction pH ph->conditions temp Temperature temp->conditions

Key factors influencing pyrazole regioselectivity.

References

Optimization of reaction conditions for pyrazole synthesis (temperature, solvent, catalyst).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

Low yields in pyrazole synthesis, particularly in the Knorr synthesis, can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, which reduces the overall yield.[1]

  • Optimize Reaction Temperature: The reaction temperature can significantly impact the yield. For some reactions, increasing the temperature to 60°C has been shown to improve yields, while temperatures above this can lead to a decrease in yield.[3] In other cases, reactions can proceed efficiently at room temperature.[4][5] It is crucial to optimize the temperature for your specific substrates.

  • Solvent Selection: The choice of solvent plays a critical role. While ethanol is commonly used, aprotic dipolar solvents like DMF and NMP have shown better results in some cases.[5] Fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can also improve regioselectivity and yield.[6]

  • Catalyst Choice: The Knorr pyrazole synthesis is typically acid-catalyzed.[2] Glacial acetic acid is a common choice.[2][7] However, various other catalysts, including Lewis acids like lithium perchlorate and nano-ZnO, have been used to improve yields.[4][5] In some instances, a mild base like sodium acetate may be beneficial, especially when using hydrazine salts.[1]

  • Control pH: The reaction is sensitive to pH. Strongly acidic conditions can reduce the nucleophilicity of hydrazine, while strongly basic conditions can promote side reactions.[8] A small amount of a weak acid is often optimal.[8]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1]

FAQ 2: I am observing the formation of multiple products that are difficult to separate. What is causing this and how can I improve the selectivity?

The formation of a mixture of products is a common issue, often due to the creation of regioisomers.[8] This typically occurs when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[8] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[2]

Troubleshooting Steps:

  • Solvent Optimization: The solvent can significantly influence regioselectivity. The use of fluorinated alcohols like TFE or HFIP has been shown to dramatically improve the ratio of the desired regioisomer.[6]

  • Temperature Control: Reaction temperature can also affect the regioselectivity. It is advisable to run small-scale experiments at different temperatures to determine the optimal condition for your desired isomer.

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For instance, some catalysts may favor the reaction at the less sterically hindered carbonyl group.

  • Protecting Groups: In some cases, using a protecting group on one of the carbonyls of the 1,3-dicarbonyl compound can force the reaction to proceed at the unprotected site, thus controlling the regioselectivity.

FAQ 3: The reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]

Troubleshooting Steps:

  • Use of a Mild Base: If the reaction mixture becomes acidic, it can promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]

  • Inert Atmosphere: Phenylhydrazine derivatives can be sensitive to air and light, leading to colored impurities.[8] Handling these reagents under an inert atmosphere (like nitrogen or argon) can minimize degradation.[8]

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[1]

    • Silica Gel Chromatography: A silica plug or column chromatography can be used to separate the desired pyrazole from colored impurities.[9] Washing with a non-polar solvent like toluene can sometimes remove the color before eluting the product with a more polar solvent.[9]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of different reaction parameters on the yield of pyrazole synthesis based on various studies.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic AcidEthanolReflux1 hourNot specified[2]
NoneEthanol1001 hourNot specified[2]
Acetic AcidEthanolRoom TemperatureNot specifiedGood[7]
Silver CatalystNot specified60Not specifiedModerate to Excellent[3]
Nano-ZnONot specifiedNot specifiedNot specified95[5]
NoneTrifluoroethanol (TFE)Room Temperature< 1 hourHigh regioselectivity (85:15)[6]
NoneHexafluoroisopropanol (HFIP)Room Temperature< 1 hourHigh regioselectivity (97:3)[6]
RuH2(PPh3)3CO / Xantphostert-Amyl alcoholNot specifiedNot specified68[10]
IodineDMF80Not specified35[3]
None (Solvent-free)Tetrabutylammonium bromide (TBAB)Room TemperatureNot specified75-86[11]

Experimental Protocols

1. General Protocol for Knorr Pyrazole Synthesis [2]

This protocol describes the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Ethanol

  • Procedure:

    • In a suitable reaction vessel, mix equimolar amounts of ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.[2]

    • Heat the reaction mixture under reflux for 1 hour.[2]

    • Cool the resulting syrup in an ice bath.[2]

    • Induce crystallization of the crude product.[2]

    • Recrystallize the solid from a suitable solvent to obtain the pure pyrazolone.[2]

2. Synthesis of 3-Methyl-1-phenyl-1H-pyrazole [2]

  • Materials:

    • Acetylacetone

    • Phenylhydrazine hydrochloride

    • Sodium acetate

    • Glacial acetic acid

  • Procedure:

    • Dissolve phenylhydrazine hydrochloride (5 mmol) and sodium acetate (5 mmol) in glacial acetic acid (10 mL).

    • Add acetylacetone (5 mmol) to the solution and stir.

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]

    • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[2]

    • After completion, cool the reaction mixture and pour it into ice water with stirring.[2]

    • Allow the mixture to stand for a few minutes to facilitate precipitation.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of water and allow it to air dry.[2]

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield Observed Purity Assess Starting Material Purity Start->Purity Purity->Start If impure, purify & restart Conditions Optimize Reaction Conditions Purity->Conditions If pure SideReactions Investigate Side Reactions Conditions->SideReactions If no improvement Success Yield Improved Conditions->Success If yield improves Purification Review Purification Technique SideReactions->Purification If side products identified SideReactions->Success If side reactions minimized Purification->Conditions If purification is not the issue Purification->Success If losses minimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Experimental_Workflow Start Start Setup Reaction Setup: Dissolve 1,3-dicarbonyl and hydrazine derivative in solvent Start->Setup Addition Add Catalyst (e.g., Acetic Acid) Setup->Addition Heating Heat Reaction Mixture (e.g., Reflux or 100°C) Addition->Heating Monitoring Monitor Progress by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Reaction Workup: Cool and precipitate product Monitoring->Workup Reaction Complete Isolation Isolate Product: Vacuum filtration Workup->Isolation Purification Purify Product: Recrystallization or Column Chromatography Isolation->Purification End End Purification->End

Caption: A general experimental workflow for the Knorr pyrazole synthesis.

References

Identifying and characterizing impurities in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in pyrazole synthesis?

The most prevalent impurities in pyrazole synthesis include:

  • Regioisomers: These are common when using unsymmetrical 1,3-dicarbonyl compounds, leading to mixtures that can be difficult to separate.[1][2]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds or hydrazines may remain due to incomplete reactions.[2]

  • Incomplete Cyclization Products: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[1][2]

  • Colored Impurities: The formation of yellow or red-colored impurities can occur due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[1][2]

  • Side-Reaction Products: Other side reactions can lead to byproducts such as biaryls in metal-catalyzed N-arylation reactions.[1]

  • Tars and Heavy Impurities: Harsh reaction conditions can lead to the formation of tars and other heavy impurities, complicating product isolation.[3]

Q2: How can I identify the impurities in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for identifying impurities:

  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of multiple components in the reaction mixture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any significant impurities.[1][4] 2D NMR techniques like NOESY can be particularly useful for distinguishing between regioisomers.[1][5]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components in your mixture and helping to identify their structures.[2]

Q3: My pyrazole synthesis has a low yield. What are the potential causes and how can I improve it?

Low yields in pyrazole synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the hydrazine or 1,3-dicarbonyl compound can lead to unwanted side reactions and reduce the yield.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all negatively impact the yield.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can slow down the reaction.[1]

  • Catalyst Issues: If a catalyst is used, it may be deactivated or not present in the optimal amount.[1]

To improve the yield, consider optimizing the reaction conditions by adjusting the temperature, time, and solvent. Ensure the purity of your starting materials and consider using a slight excess of one of the reactants.[2]

Troubleshooting Guides

Issue 1: Presence of Regioisomers
  • Symptom: NMR spectra show duplicate sets of peaks, and TLC analysis reveals multiple spots with similar Rf values. The melting point of the isolated product is broad.[2]

  • Cause: Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1]

  • Troubleshooting Workflow:

    start Regioisomer Formation Detected check_starting_materials Are starting materials symmetrical? start->check_starting_materials use_symmetrical Consider using symmetrical starting materials if possible check_starting_materials->use_symmetrical No optimize_conditions Optimize Reaction Conditions check_starting_materials->optimize_conditions Yes use_symmetrical->optimize_conditions separation Purification optimize_conditions->separation column_chromatography Column Chromatography separation->column_chromatography recrystallization Recrystallization separation->recrystallization characterization Characterize Isomers (NMR, MS) column_chromatography->characterization recrystallization->characterization

    Caption: Workflow for addressing regioisomer formation.

Issue 2: Formation of Colored Impurities
  • Symptom: The reaction mixture or isolated product has a yellow or red color.

  • Cause: Decomposition of the hydrazine starting material or oxidation of reaction intermediates.[1][2]

  • Solutions:

    • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[2]

    • Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated with an acid and extracted into an aqueous layer, leaving non-basic colored impurities in the organic phase.[2]

    • Recrystallization: This is often an effective method for removing small amounts of colored impurities, which will remain in the mother liquor.[2][3]

Issue 3: Presence of Unreacted Starting Materials
  • Symptom: TLC and NMR analysis of the crude product show the presence of the 1,3-dicarbonyl compound and/or hydrazine.[2]

  • Cause: Incomplete reaction due to insufficient reaction time or temperature, or incorrect stoichiometry.[2]

  • Troubleshooting and Purification:

    start Unreacted Starting Materials Detected check_conditions Review Reaction Conditions (Time, Temperature, Stoichiometry) start->check_conditions optimize Optimize Reaction Conditions check_conditions->optimize Suboptimal purification Purification of Crude Product check_conditions->purification Optimal optimize->purification column Column Chromatography (Removes 1,3-dicarbonyl) purification->column acid_wash Acidic Wash (Removes hydrazine) purification->acid_wash pure_product Pure Pyrazole column->pure_product acid_wash->pure_product

    Caption: Troubleshooting unreacted starting materials.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Pyrazole Synthesis

Purification MethodPurity of Final Product (%)Yield (%)Key Impurities Removed
None (Crude Product) 7595-
Recrystallization 9570Colored impurities, minor side products
Column Chromatography >9965Regioisomers, unreacted starting materials
Acid-Base Extraction 9080Non-basic impurities, colored impurities

Note: Values are illustrative and can vary significantly based on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).[3]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. The addition may be done dropwise if the reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[1]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization, column chromatography, or acid-base extraction.[1]

Protocol 2: Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons. Protons on the pyrazole ring typically have distinct chemical shifts.[4]

  • ¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to determine the number of unique carbons and their chemical environments.[4]

  • 2D NMR (if necessary): For complex structures or to distinguish between isomers, perform 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY to establish connectivity and spatial relationships.[1][4]

References

Technical Support Center: Stability and Storage of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of pyrazole compounds, recommended storage conditions, and troubleshooting strategies for common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and analysis of pyrazole compounds.

Q1: What are the primary factors that affect the stability of pyrazole compounds?

A1: The stability of pyrazole compounds is influenced by several factors, including their specific chemical structure, storage temperature, and exposure to light, moisture, and oxygen.[1] Key degradation pathways include:

  • Hydrolysis: Pyrazole derivatives containing functional groups like esters are susceptible to hydrolysis, especially in aqueous solutions at acidic or basic pH.[1][2]

  • Oxidation: While the pyrazole ring itself is relatively stable, the overall molecule can be degraded by atmospheric oxygen, peroxides, or other reactive oxygen species.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[1][3]

Q2: My pyrazole compound is showing signs of degradation (e.g., color change, new spots on TLC). What should I do?

A2: A change in appearance, such as discoloration or clumping, can indicate chemical degradation or moisture absorption.[1] To troubleshoot this, a systematic approach is recommended. The following workflow can help identify the cause and determine the appropriate course of action.

Troubleshooting_Degradation cluster_0 Initial Observation cluster_1 Investigation cluster_2 Decision & Action start Inconsistent results, color change, or new peaks in analysis check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage check_handling Review Handling Procedures (Solvents, pH, Exposure to Air/Light) start->check_handling reanalyze Re-analyze Compound Purity (HPLC, LC-MS, NMR) check_storage->reanalyze check_handling->reanalyze degradation_confirmed Degradation Confirmed? reanalyze->degradation_confirmed forced_degradation Perform Forced Degradation Study to Identify Degradants degradation_confirmed->forced_degradation  Yes optimize_conditions Optimize Storage & Experimental Conditions degradation_confirmed->optimize_conditions  No, but purity is low forced_degradation->optimize_conditions new_batch Order or Synthesize a New Batch optimize_conditions->new_batch If instability persists Stability_Factors cluster_chemical Chemical Environment cluster_physical Physical Environment cluster_intrinsic Intrinsic Properties main Pyrazole Compound Stability pH pH (Acid/Base Catalysis) main->pH solvent Solvent (Protic/Aprotic, Water Activity) main->solvent oxidants Oxidizing Agents (e.g., Peroxides, O2) main->oxidants temp Temperature (Heat) main->temp light Light Exposure (UV/Visible) main->light structure Molecular Structure (Functional Groups) main->structure

References

Technical Support Center: Alternative Synthesis Routes for 1,4-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-disubstituted pyrazoles. The content addresses specific issues that may be encountered during experimental work, offering practical solutions and detailed protocols for alternative synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing 1,4-disubstituted pyrazoles, and what are the alternatives to classical methods?

A1: The primary challenges in pyrazole synthesis, particularly for unsymmetrically substituted ones, include controlling regioselectivity, achieving high yields, and dealing with harsh reaction conditions. The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers, which can be difficult to separate.[1][2][3]

Alternative strategies to overcome these challenges include:

  • Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method offers excellent regioselectivity for 1,4-disubstituted pyrazoles.[4][5]

  • Synthesis from Enaminones: Using enaminones as precursors provides a versatile route to various substituted pyrazoles.[6][7][8]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[9][10][11]

  • Flow Chemistry: Continuous flow methods offer enhanced control over reaction parameters, improved safety, and scalability.[12][13][14]

Q2: How can I improve the regioselectivity of my pyrazole synthesis?

A2: Poor regioselectivity, often resulting in a mixture of isomers, is a common problem when using unsymmetrical starting materials.[1][2] To improve this, consider the following:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in the reaction of 1,3-diketones with hydrazines.[15] Aprotic dipolar solvents such as DMF may also yield better results than traditional solvents like ethanol.[16]

  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[1]

  • Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction to favor a single isomer.[1]

  • Alternative Routes: Employing methods known for high regioselectivity, such as the copper-catalyzed sydnone-alkyne cycloaddition, is a reliable strategy to obtain a single regioisomer.[4][17]

Q3: My pyrazole synthesis is resulting in a low yield. What are the possible causes and solutions?

A3: Low yields can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, or the occurrence of side reactions.[2][16]

  • Starting Material Purity: Ensure the purity of your precursors, as impurities can lead to unwanted side reactions. Hydrazine derivatives, in particular, can degrade over time and may need to be purified or sourced fresh.[16]

  • Reaction Conditions:

    • Temperature: In some cases, increasing the reaction temperature can drive the final cyclization and dehydration step to completion.[16]

    • Catalyst: The Knorr synthesis is typically acid-catalyzed. Ensure you are using an appropriate catalyst. In some instances, novel catalysts like nano-ZnO have been shown to improve yields.[18]

  • Side Reactions: Be mindful of potential side reactions such as hydrolysis of starting materials. Running the reaction under non-aqueous conditions can help minimize this.[16]

Troubleshooting Guides

Issue 1: Formation of an Inseparable Mixture of Regioisomers
Problem Potential Cause Suggested Solution
A nearly 1:1 mixture of regioisomers is produced, and they are co-eluting during column chromatography.[1]The electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl are too similar, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[2]1. Optimize Chromatography: Systematically screen different solvent systems for Thin Layer Chromatography (TLC) to find an eluent that provides better separation.[1] 2. Modify Reaction Conditions: Experiment with different solvents, such as fluorinated alcohols (TFE, HFIP), which have been shown to enhance regioselectivity.[15] 3. Switch Synthetic Route: Consider a more regioselective method like the CuAAC reaction with sydnones and alkynes.[4]
Issue 2: The Major Product is the Undesired Regioisomer
Problem Potential Cause Suggested Solution
The reaction consistently yields the wrong regioisomer as the major product.The intrinsic electronic and steric properties of your starting materials favor the formation of the undesired isomer under the current reaction conditions.[1]1. Alter Electronic Environment: If possible, modify the substituents on your starting materials. For example, a more electron-withdrawing group on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to initial attack.[1] 2. Utilize a Different Nucleophile: If using a substituted hydrazine, the regioselectivity can be influenced by the nature of the substituent. 3. Explore Alternative Pathways: Some synthetic routes are designed to produce specific regioisomers that are difficult to obtain through classical methods.[19]
Issue 3: Low or No Product Yield in Microwave-Assisted Synthesis
Problem Potential Cause Suggested Solution
Attempting a microwave-assisted synthesis results in a low yield or decomposition of starting materials.The reaction temperature is too high, or the irradiation time is too long, leading to degradation. The chosen solvent may not be optimal for microwave heating.1. Optimize Microwave Parameters: Reduce the temperature and/or shorten the reaction time. Perform small-scale experiments to find the optimal conditions.[10] 2. Solvent Selection: Use a solvent with a suitable dielectric constant for efficient microwave absorption. Ethanol and water are commonly used.[10][11] 3. Check for Hotspots: Ensure even heating within the microwave cavity to avoid localized overheating.

Data Presentation: Comparison of Synthesis Methods

Synthesis Method Starting Materials Key Reagents/Catalysts Typical Reaction Time Yield Range (%) Key Advantages
Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) [4][5]Arylglycines, Alkynest-Butylnitrite, TFAA, Cu(I) salt, Bathophenanthroline ligand1-2 hours60-95%Excellent regioselectivity for 1,4-disubstitution, mild conditions, one-pot procedure.[4]
Synthesis from Enaminones [6][7]Enaminones, HydrazinesI₂, Selectfluor, DMSO10 minutes - 1 hour70-90%Rapid reaction, metal-free options available, access to diverse substitution patterns.[6]
Microwave-Assisted Synthesis [10][11]α,β-Unsaturated carbonyls, HydrazinesAcetic acid or other catalysts5-20 minutes75-95%Drastically reduced reaction times, often improved yields.[20]
Flow Chemistry [12][14]Acetophenones, DMFDMA, HydrazineNone (thermal)~12 minutes (residence time)60-85%High reproducibility, scalability, enhanced safety.[14]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,4-Disubstituted Pyrazoles via Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)[4][5]

This three-step, one-pot procedure provides a robust and regioselective route to 1,4-disubstituted pyrazoles from readily available arylglycines.

  • Nitrosylation: To a solution of the arylglycine (1.0 equiv) in an appropriate solvent, add t-butylnitrite (1.2 equiv). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Cyclization to Sydnone: Add trifluoroacetic anhydride (TFAA) (2.0 equiv) to the reaction mixture and continue stirring. This step generates the sydnone intermediate in situ.

  • Cycloaddition: In a separate flask, prepare the catalyst by mixing a Cu(I) salt (e.g., CuI, 5 mol%) and a bathophenanthroline-based ligand (5.5 mol%) in a t-BuOH/water mixture. Add the alkyne (1.1 equiv) to this catalyst solution, followed by the in-situ generated sydnone solution from step 2. Stir at room temperature until the reaction is complete.

  • Work-up: Quench the reaction with aqueous ammonia and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1,4-Disubstituted Pyrazoles from Enaminones[6]

This metal-free method utilizes DMSO as both a solvent and a C1 source in a cascade reaction.

  • Reaction Setup: In a round-bottom flask, combine the enaminone (1.0 equiv), hydrazine hydrochloride (2.0 equiv), I₂ (10 mol%), and Selectfluor (5.0 equiv) in DMSO.

  • Heating: Stir the mixture in a preheated oil bath at 90°C for 10 minutes.

  • Work-up: Cool the reaction to room temperature and add water. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with water, and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Method Selection cluster_optimization Troubleshooting Workflow start Define Target 1,4-Disubstituted Pyrazole regio_check Is Regioselectivity a Key Challenge? start->regio_check cusac Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) regio_check->cusac Yes knorr Modified Knorr Synthesis (e.g., with Fluorinated Alcohols) regio_check->knorr No problem Low Yield or Side Products? cusac->problem enaminone Enaminone-Based Routes knorr->enaminone Alternative Precursors? knorr->problem enaminone->problem check_reagents Check Reagent Purity and Stoichiometry problem->check_reagents Yes purification Purification problem->purification No optimize_conditions Optimize Temperature, Solvent, and Catalyst check_reagents->optimize_conditions optimize_conditions->purification

Caption: Decision workflow for synthesis and troubleshooting.

knorr_troubleshooting start Knorr Synthesis Yields Regioisomeric Mixture q1 Can the mixture be separated by chromatography? start->q1 ans1_yes Purify via Optimized Column Chromatography q1->ans1_yes Yes ans1_no Modify Reaction Conditions q1->ans1_no No q2 Did modified conditions improve regioselectivity? ans1_no->q2 ans2_yes Scale up Optimized Reaction q2->ans2_yes Yes ans2_no Consider Alternative Synthetic Route (e.g., CuSAC) q2->ans2_no No

Caption: Troubleshooting poor regioselectivity in Knorr synthesis.

References

Overcoming low conversion rates in pyrazole reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low conversion rates, encountered during pyrazole synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a user-friendly question-and-answer format.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

Low yields in pyrazole synthesis, most commonly in the Knorr synthesis which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, can stem from several factors.[1] The primary issues are often related to the quality of starting materials and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: Using the correct stoichiometry of the reactants is crucial. In some cases, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] This regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol has been shown to dramatically improve the regioselectivity in favor of the desired isomer.[3] Aprotic dipolar solvents can also yield better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4]

  • pH Control: The pH of the reaction mixture can influence the outcome. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned dark or tar-like. What should I do?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] At elevated temperatures, polymerization or degradation of starting materials or intermediates can also lead to the formation of tar-like substances.[2]

Troubleshooting and Purification:

  • pH Adjustment: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Temperature Optimization: Running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that may lead to colored impurities.[1]

  • Purification Techniques:

    • Activated Charcoal: Treating the reaction mixture with activated charcoal can help remove some of these colored impurities.[1]

    • Recrystallization: This is an effective method for purifying the final product and removing colored byproducts.[1]

    • Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable purification method.[1]

Q4: Can a catalyst improve my low conversion rate?

Yes, the use of a catalyst can significantly improve reaction yields and rates in pyrazole synthesis.

  • Lewis Acids: Lewis acid catalysts such as Yb(OTf)₃, InCl₃, or ZrCl₄ have been shown to improve yields in related heterocyclic syntheses.[2] For reactions involving β-ketophosphonates, zinc-triflate (Zn(OTf)₂) under microwave conditions can be effective.[2]

  • Nano-ZnO: A nano-ZnO catalyzed green protocol has been described as an efficient method for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields (up to 95%), short reaction times, and an easy work-up procedure.[4][5]

  • Metal-Free Conditions: In some cases, particularly with certain substrates like 5-amino-3-arylpyrazole-4-carbonitriles, the reaction may proceed better without a catalyst in a high-boiling solvent like DMF.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of pyrazole synthesis, based on literature findings.

Table 1: Effect of Solvent on Regioselectivity

Entry1,3-DiketoneHydrazineSolventRatio of Regioisomers (desired:undesired)Yield (%)
11aMethylhydrazineEtOH--
21aMethylhydrazineTFE85:15-
31aMethylhydrazineHFIP97:3-
Data adapted from The Journal of Organic Chemistry.[3]

Table 2: Effect of Catalyst on Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineCatalystSolventYield (%)
1Ethyl acetoacetatePhenylhydrazineNoneEthanolModerate
2Ethyl acetoacetatePhenylhydrazineNano-ZnO-95
3Acetylacetone2,4-DinitrophenylhydrazineLiClO₄-High
Data compiled from various sources.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).[1]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. Note that this addition can be exothermic.[6] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Heating: Heat the reaction mixture under reflux for a specified time (e.g., 1 hour), monitoring the reaction progress by TLC.[1][6]

  • Isolation:

    • If a solid product precipitates upon cooling, it can be collected by vacuum filtration.[1]

    • Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: High-Yield Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO

This protocol describes an efficient and environmentally friendly method for pyrazole synthesis.

  • Mixing Reactants: In a reaction vessel, mix the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent), the hydrazine derivative (e.g., phenylhydrazine, 1 equivalent), and a catalytic amount of nano-ZnO.

  • Reaction Conditions: The reaction can often be carried out under solvent-free conditions or in a green solvent. Heat the mixture for a short duration, monitoring completion by TLC.

  • Work-up: After the reaction is complete, the catalyst can often be recovered by simple filtration. The product can be purified by recrystallization. This method is noted for its high yield (often around 95%) and simple work-up procedure.[4][5]

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting pyrazole synthesis.

G cluster_start cluster_analysis Initial Analysis cluster_optimization Optimization Strategies cluster_outcome start Low Conversion Rate Observed purity Assess Starting Material Purity start->purity stoichiometry Check Reaction Stoichiometry start->stoichiometry conditions Review Reaction Conditions (Temp, Time, Solvent) start->conditions optimize_conditions Optimize Temp, Time, & Concentration purity->optimize_conditions stoichiometry->optimize_conditions conditions->optimize_conditions change_solvent Change Solvent (e.g., aprotic, fluorinated) conditions->change_solvent add_catalyst Introduce Catalyst (e.g., Lewis Acid, Nano-ZnO) conditions->add_catalyst adjust_ph Adjust pH conditions->adjust_ph end Improved Conversion Rate optimize_conditions->end change_solvent->end add_catalyst->end adjust_ph->end

Caption: Troubleshooting workflow for low conversion rates in pyrazole synthesis.

G cluster_reactants Reactants cluster_problem cluster_solutions Solutions cluster_goal dicarbonyl Unsymmetrical 1,3-Dicarbonyl problem Formation of Regioisomers dicarbonyl->problem hydrazine Substituted Hydrazine hydrazine->problem solvent Optimize Solvent (e.g., HFIP, TFE, DMF) problem->solvent ph Control pH (Acidic vs. Basic) problem->ph sterics Utilize Steric Hindrance problem->sterics goal Single Regioisomer solvent->goal ph->goal sterics->goal

References

Technical Support Center: Preventing and Troubleshooting Colored Impurities in Hydrazine-Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the formation of colored impurities in hydrazine-based reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the purity and quality of your reaction products.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture or final product has developed a yellow or brown color. What is the likely cause?

A1: A yellow or brown discoloration in hydrazine-based reactions is often an indicator of impurity formation. The most common causes include:

  • Oxidation: Hydrazine and its derivatives are susceptible to oxidation, especially when exposed to air (oxygen), light, or metal ions. This oxidation of the hydrazine moiety can lead to colored degradation products.[1]

  • Azine Formation: In reactions involving the formation of hydrazones from hydrazine (H₂N-NH₂), a common side reaction is the formation of an azine (R₂C=N-N=CR₂). This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound. Azines are often highly colored compounds.[2]

  • Starting Material Impurities: The purity of the hydrazine reagent is critical. If the starting hydrazine is already discolored (e.g., yellow), it likely contains impurities that can be carried through the reaction or catalyze side reactions.[1]

  • Reaction Byproducts: The synthesis of hydrazine itself can generate various organic byproducts, including heterocyclic compounds like pyrazolines and pyrazoles, which can be colored and present as impurities in the final product.[3][4][5]

Q2: How can I prevent the formation of colored impurities from the start?

A2: Proactive measures can significantly reduce the likelihood of forming colored impurities. Consider the following preventative steps:

  • Use High-Purity Reagents: Always start with pure, colorless hydrazine or hydrazine derivatives.[1] If the reagent is discolored, consider purification before use.

  • Inert Atmosphere: Conduct reactions and handle reagents under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent oxidation.[2]

  • Control Reaction Stoichiometry: To minimize the formation of colored azine byproducts, use a slight excess (e.g., 1.1 to 1.2 equivalents) of the hydrazine reagent relative to the carbonyl compound.[2]

  • Optimize Reaction pH: For hydrazone formation, maintaining a slightly acidic pH (typically between 4 and 6) can be optimal. Strongly acidic or basic conditions can promote side reactions and degradation.[2]

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of side reactions and decomposition.[6]

  • Protect from Light: Store hydrazine reagents and reaction mixtures in amber-colored glassware or protect them from light to prevent photochemical degradation.[2]

Q3: My purified hydrazone product is degrading and changing color during storage. What are the best storage practices?

A3: The stability of hydrazones can be compromised by several factors during storage. To ensure long-term stability:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (nitrogen or argon) to protect it from oxidation.[2]

  • Low Temperature: Store at a low temperature, such as in a refrigerator or freezer, to slow down potential degradation pathways.[2]

  • Protection from Light: Use amber vials or wrap the container in aluminum foil to protect the compound from light.[2]

  • Ensure Purity: Residual acidic or basic impurities from the workup can catalyze degradation. Ensure the product is thoroughly purified and neutralized before long-term storage.[2]

Q4: What are some common methods to purify a product that already contains colored impurities?

A4: If your product is already contaminated with colored impurities, several purification techniques can be employed:

  • Recrystallization: This is a highly effective method for purifying solid products. Choosing an appropriate solvent system can help to selectively crystallize the desired product, leaving the colored impurities in the mother liquor.[7]

  • Column Chromatography: Silica gel or alumina column chromatography can be used to separate the desired compound from colored byproducts based on differences in polarity.[7]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective method for purification.[3][5]

  • Adsorption: Treatment with solid adsorbents, such as activated carbon or specific resins, can remove certain types of impurities from solution.[3][8]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with colored impurities in your hydrazine-based reactions.

Troubleshooting_Colored_Impurities start_node Problem: Colored Impurities Observed check_reagent Check Hydrazine Reagent Purity start_node->check_reagent check_conditions Review Reaction Conditions start_node->check_conditions check_storage Evaluate Product Storage start_node->check_storage issue_present Issue: Impurities present in final product start_node->issue_present issue_reagent Issue: Reagent is discolored check_reagent->issue_reagent Discolored? issue_conditions Issue: Potential for oxidation, side reactions (e.g., azine formation) check_conditions->issue_conditions issue_storage Issue: Degradation during storage check_storage->issue_storage solution_reagent Solution: Purify hydrazine (e.g., distillation) or use a new, pure batch. solution_conditions Solution: - Use inert atmosphere (N2/Ar). - Adjust stoichiometry (slight excess of hydrazine). - Optimize pH (4-6). - Lower reaction temperature. - Protect from light. solution_storage Solution: Store under inert atmosphere, protected from light, at low temperature. solution_purification Solution: Purify final product via recrystallization, chromatography, or distillation. issue_reagent->solution_reagent issue_conditions->solution_conditions issue_storage->solution_storage issue_present->solution_purification

Troubleshooting workflow for colored impurities.

Data Presentation: Impurity Reduction

The following table summarizes the effectiveness of various purification methods on reducing the Total Organic Carbon (TOC) content, a key indicator of organic impurities, in hydrazine hydrate solutions.

Purification MethodInitial TOC (ppm)Final TOC (ppm)Reduction EfficiencyReference(s)
Adsorption (Solid Absorbent)2400100058%[3]
Adsorption (Solid Absorbent)90035061%[4]
Distillation with Adsorbent Resin1250130~90%[8]
High-Temperature Decomposition with Alkaline Earth Metal Hydroxides followed by Fractionation7000-8000500~93%[9]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Azine Formation in Hydrazone Synthesis

This protocol outlines a general method for the synthesis of a hydrazone from a carbonyl compound and hydrazine, with steps to minimize the formation of colored azine byproducts.

  • Reagent Preparation:

    • Ensure the hydrazine reagent is colorless. If not, consider purification by distillation.

    • Use a high-purity, degassed solvent (e.g., ethanol, methanol).

  • Reaction Setup:

    • Set up the reaction in a flask equipped with a magnetic stirrer and an inlet for an inert gas (e.g., nitrogen or argon).

    • Dissolve the hydrazine reagent (1.1-1.2 equivalents) in the chosen solvent.

    • Begin purging the flask with the inert gas.

  • Reaction Execution:

    • Slowly add the carbonyl compound (1.0 equivalent) to the stirring solution of the hydrazine reagent. The slow addition helps to maintain an excess of hydrazine throughout the reaction, disfavoring azine formation.[2]

    • If necessary, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to achieve a slightly acidic pH (4-6).[2] Monitor the pH with pH paper.

    • Stir the reaction at room temperature or a slightly elevated temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.[2]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to remove any remaining impurities.

Protocol 2: Purification of Hydrazine Hydrate by Adsorption

This protocol describes a general method for reducing organic impurities in an aqueous hydrazine hydrate solution using a solid adsorbent.

  • Adsorbent Selection and Preparation:

    • Choose a suitable solid adsorbent, such as activated carbon or a macroporous styrene/divinyl benzene copolymer resin.[3][8]

    • Prepare a chromatography column packed with the chosen adsorbent material.

  • Percolation:

    • Slowly pass the impure aqueous hydrazine hydrate solution through the packed column at a controlled flow rate.[3]

  • Collection and Analysis:

    • Collect the purified hydrazine hydrate solution as it elutes from the column.

    • Analyze the Total Organic Carbon (TOC) content of the purified solution to determine the effectiveness of the impurity removal.[3][4][8][9]

Visualization of Impurity Formation Pathway

The following diagram illustrates the formation of a colored azine byproduct, a common source of impurities in reactions starting from hydrazine and a carbonyl compound.

Azine_Formation reactants Carbonyl Compound (R₂C=O) + Hydrazine (H₂N-NH₂) hydrazone Hydrazone (R₂C=N-NH₂) reactants->hydrazone Step 1: Hydrazone Formation azine Azine (R₂C=N-N=CR₂) (Colored Impurity) hydrazone->azine Step 2 (Side Reaction) excess_carbonyl Excess Carbonyl Compound (R₂C=O) excess_carbonyl->azine

Pathway of colored azine formation.

References

Technical Support Center: Scaling Up Pyrazole Synthesis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during the scale-up of pyrazole synthesis, particularly when using hydrazine-based methods, revolve around the handling of hazardous reagents and the management of reaction exotherms.

  • Hydrazine and its derivatives: These compounds are often toxic, flammable, and potentially explosive.[1][2][3] It is crucial to handle them in well-ventilated areas, using appropriate personal protective equipment (PPE), and avoiding contact with oxidizing agents, metal oxides, and porous materials.[1][3]

  • Thermal Runaway: Many pyrazole syntheses, especially the condensation reaction with hydrazine, are highly exothermic.[1] Poor heat dissipation at a larger scale can lead to a thermal runaway, where the reaction rate increases uncontrollably, posing a significant safety risk.[1][4]

  • Flammable Solvents: The use of flammable organic solvents at a large scale increases the risk of fire and explosion. Ensure all equipment is properly grounded and bonded, and operate in an environment free from ignition sources.[5]

Q2: How can the exothermic nature of pyrazole synthesis be managed at a larger scale?

A2: Managing the reaction exotherm is critical for a safe and controlled scale-up. Key strategies include:

  • Slow and Controlled Reagent Addition: Adding reagents, such as hydrazine, dropwise or in portions allows for better control over the rate of heat generation.[1][4]

  • Efficient Cooling: Utilize a reactor with a jacketed cooling system to effectively dissipate the heat produced during the reaction.[1][6]

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent can help to absorb the heat generated.[1]

  • Process Analytical Technology (PAT): Implement in-situ monitoring of the reaction temperature to detect any deviations and allow for timely intervention.

Q3: What are the common impurities encountered in large-scale pyrazole synthesis, and how can they be minimized?

A3: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions. The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds.[1]

To minimize impurities:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry to favor the formation of the desired product.

  • Impurity Profiling: A thorough understanding of the impurity profile through techniques like HPLC and mass spectrometry is crucial for developing effective purification strategies.[7]

  • Purification Methods: At a larger scale, purification is often achieved through crystallization.[8] The choice of solvent system is critical for obtaining a high-purity product.[9] In some cases, fractional crystallization can be used to separate regioisomers.

Troubleshooting Guides

Issue 1: Decreased Yield Upon Scale-Up

Q: We observed a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

Possible Cause Explanation Suggested Solutions
Inefficient Heat Transfer Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.[6]Employ a reactor with a jacketed system for better temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.[6]
Poor Mixing Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[6]Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.[6]
Incomplete Reaction Reaction times that are sufficient at the lab scale may not be long enough for the reaction to go to completion at a larger scale.Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Do not rely solely on the reaction time from the lab-scale experiment.[6]
Product Loss During Work-up Extraction and filtration processes can be less efficient at a larger scale, leading to product loss.Optimize extraction solvents and procedures. Ensure efficient filtration and washing of the product.
Issue 2: Poor Regioselectivity

Q: Our scaled-up synthesis of a substituted pyrazole is producing a mixture of regioisomers that are difficult to separate. How can we improve the regioselectivity?

A: The formation of regioisomers is a common problem when using unsymmetrical starting materials. Here are some strategies to improve regioselectivity:

Possible Cause Explanation Suggested Solutions
Reaction Conditions The reaction conditions (temperature, solvent, catalyst) may favor the formation of multiple isomers.[1]Screen different solvents and catalysts. Lowering the reaction temperature may improve selectivity.[1] In some cases, a specific pH range can influence the regioselectivity.
Kinetic vs. Thermodynamic Control The observed product ratio may be a result of kinetic control, where the faster-forming isomer predominates.Explore reaction conditions that favor thermodynamic control, which may lead to the formation of the more stable isomer. This could involve longer reaction times or higher temperatures.
Alternative Synthetic Route The chosen synthetic pathway may inherently have poor regioselectivity.Consider alternative synthetic strategies that offer better regiochemical control, such as post-cyclization functionalization of a pre-formed pyrazole ring.[10]

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method can significantly impact reaction efficiency, especially during scale-up. Modern techniques like microwave-assisted synthesis and flow chemistry offer considerable advantages over traditional batch methods.

Table 1: Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Phenyl-1H-pyrazoles
Parameter Conventional Heating Microwave-Assisted Organic Synthesis (MAOS) Reference
Reaction Time 2 hours5 minutes[11][12]
Temperature 75°C60°C[11][12]
Yield 72 - 90%91 - 98%[11][12]
Table 2: Batch vs. Flow Chemistry for Pyrazolopyrimidinone Synthesis
Parameter Batch Synthesis Flow Chemistry Reference
Reaction Time 9 hours16 minutes[13]
Yield Similar yieldsSimilar yields[13]

Experimental Protocols

Protocol 1: Scalable Knorr Pyrazole Synthesis of a Pyrazolone

This protocol is a general guideline for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.

Materials:

  • β-ketoester (e.g., Ethyl acetoacetate)

  • Hydrazine derivative (e.g., Phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a suitable reactor, carefully add the β-ketoester (1.0 equivalent) and the hydrazine derivative (1.0 equivalent). Note that this addition can be exothermic.[14]

  • Catalyst Addition: Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (a few drops).

  • Heating: Heat the reaction mixture under reflux for 1 hour, or until the reaction is complete as monitored by TLC or HPLC.[14]

  • Isolation: Cool the resulting mixture in an ice bath.[14]

  • Crystallization: Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[14]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[14]

Protocol 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a one-pot, four-component synthesis of a pyrano[2,3-c]pyrazole derivative.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalyst, 5 mol%)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.[15]

  • Catalyst Addition: Add a catalytic amount of piperidine.[15]

  • Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC. Reaction times can range from 20 minutes to several hours.[15]

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[15]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in Scaled-Up Pyrazole Synthesis check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Heat Transfer start->check_temp check_time Verify Reaction Time start->check_time check_workup Review Work-up & Purification start->check_workup solution_mixing Optimize agitator speed/design check_mixing->solution_mixing solution_temp Use jacketed reactor Consider semi-batch addition check_temp->solution_temp solution_time Use in-process controls (IPC) to monitor completion check_time->solution_time solution_workup Optimize solvent volumes and filtration technique check_workup->solution_workup end Yield Improved solution_mixing->end solution_temp->end solution_time->end solution_workup->end Knorr_Synthesis_Workflow start Start reactants Charge Reactor: - 1,3-Dicarbonyl Compound - Solvent - Catalyst (e.g., Acetic Acid) start->reactants hydrazine_add Controlled Addition of Hydrazine Derivative reactants->hydrazine_add reaction Heat to Reaction Temperature (e.g., Reflux) hydrazine_add->reaction monitoring Monitor Reaction Progress (TLC / HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool Reaction - Precipitate / Extract Product monitoring->workup Complete purification Purification: - Filtration - Recrystallization workup->purification end Final Product purification->end

References

Validation & Comparative

Unlocking Anti-Angiogenic Potential: A Comparative Guide to 1-Phenyl Pyrazole Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenyl pyrazole derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. This document summarizes quantitative data from multiple studies, details experimental protocols for key biological assays, and visualizes critical pathways and workflows to facilitate the rational design of novel anti-angiogenic agents.

Comparative Analysis of VEGFR-2 Inhibition

The inhibitory activities of various 1-phenyl pyrazole derivatives against VEGFR-2 are presented below. These tables highlight the impact of structural modifications on potency, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: SAR of 3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones

This series of compounds was evaluated for its cytotoxic effects against the PC-3 human prostate cancer cell line and for direct inhibition of the VEGFR-2 kinase.[1][2][3]

Compound IDSubstituent (R)Cytotoxicity IC50 (µM) vs. PC-3VEGFR-2 Inhibition IC50 (nM)
3a H1.2238.28
3i 4-CH31.248.93
3l 4-OCH39.33119
Sorafenib -1.1330
Doxorubicin -0.932-

Data sourced from multiple studies.[1][2][3]

Key SAR Insights:

  • The unsubstituted phenyl ring (3a ) and the p-tolyl substituent (3i ) on the phenylhydrazono moiety conferred the most potent cytotoxic activity, comparable to the standard drug Sorafenib.[1][2][3]

  • Compound 3i , with a methyl group at the 4-position of the phenyl ring, demonstrated the most potent VEGFR-2 inhibition, being over three times more active than Sorafenib.[1][2] This suggests that small, electron-donating groups in the para position are favorable for activity.

  • The presence of a methoxy group at the 4-position (3l ) led to a significant decrease in both cytotoxicity and VEGFR-2 inhibitory activity.[3]

Table 2: SAR of Fused Pyrazole Derivatives

This series explores the anti-proliferative activity against the HepG2 human liver cancer cell line and dual inhibition of EGFR and VEGFR-2.[4][5]

Compound IDModificationCytotoxicity IC50 (µM) vs. HepG2VEGFR-2 Inhibition IC50 (µM)EGFR Inhibition IC50 (µM)
3 Pyrano-pyrazolo-pyrimidine--0.06
9 Dihydropyrano[2,3-c]pyrazole (p-tolylsulfonamide)-0.22-
12 Pyrazolo[3,4-d]pyrimidine0.31 - 0.71Potent dual inhibitorPotent dual inhibitor
Erlotinib -10.60.200.13
Sorafenib ----

Data extracted from a study on novel anticancer fused pyrazole derivatives.[4][5]

Key SAR Insights:

  • Fusion of the pyrazole ring with other heterocyclic systems can lead to potent dual inhibitors of both VEGFR-2 and EGFR.[4][5]

  • The pyrano-pyrazolo-pyrimidine core in compound 3 was identified as a highly potent EGFR inhibitor.[5]

  • The sulfonamide derivative 9 , featuring a p-methyl substituent, was the most potent VEGFR-2 inhibitor in this series, suggesting the importance of the sulfonamide linkage and the terminal aromatic ring for activity.[4][5]

  • Compound 12 emerged as a potent dual inhibitor, highlighting the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold.[4]

Table 3: SAR of Pyrazole-Pyrazoline Conjugates as Anti-Breast Cancer Agents

This study investigated a series of pyrazole derivatives conjugated with pyrazoline, triazolopyrimidine, and pyrazolone moieties for their efficacy against the MCF-7 human breast cancer cell line and VEGFR-2.[6]

Compound IDModificationCytotoxicity IC50 (µM) vs. MCF-7VEGFR-2 Inhibition IC50 (nM)
6c Pyrazoline conjugate16.50 - 26.73913.51
7c Pyrazoline conjugate16.50 - 26.73225.17
12c Pyrazolone conjugate16.50 - 26.73828.23
Tamoxifen -23.31-
Sorafenib --186.54

Data from a study on new pyrazole derivatives as potent anti-breast cancer agents.[6]

Key SAR Insights:

  • Conjugation of the 1-phenyl pyrazole core with other heterocyclic moieties like pyrazoline and pyrazolone can yield compounds with significant anti-proliferative and VEGFR-2 inhibitory activities.[6]

  • Compound 7c was the most potent VEGFR-2 inhibitor in this series, with an IC50 value approaching that of Sorafenib.[6] This highlights the favorable contribution of the specific pyrazoline conjugate in this compound.

  • The promising compounds from this series were found to induce apoptosis and cause cell cycle arrest.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the reviewed literature are provided below.

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal upon addition of the test compound indicates inhibition.[7] Luminescence-based detection is commonly employed, where the amount of ATP remaining after the kinase reaction is measured.[8]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the test compound in kinase assay buffer.

    • Prepare a working solution of recombinant human VEGFR-2 enzyme in kinase assay buffer.

    • Prepare a solution of the substrate (e.g., Poly (Glu, Tyr) 4:1) and ATP in kinase assay buffer. The ATP concentration should be near its Km value for VEGFR-2.[9]

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a 96-well plate.

    • Add the VEGFR-2 enzyme solution to all wells except the negative control.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[7][9]

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP using a luminescence-based reagent such as Kinase-Glo®.

    • Measure the luminescent signal using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8][9]

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, which is a key process in angiogenesis.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used. The proliferation of these cells is stimulated by VEGF. The inhibitory effect of the test compounds on VEGF-induced proliferation is quantified using a cell viability reagent.[7]

Detailed Methodology:

  • Cell Culture:

    • Seed HUVECs in a 96-well plate and allow them to attach overnight.

    • Synchronize the cells by starving them in a low-serum medium for several hours.

  • Assay Procedure:

    • Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of VEGF.

    • Include appropriate controls: cells with no treatment, cells with VEGF only, and cells with the vehicle (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Measurement of Cell Viability:

    • Add a cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the VEGF-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of 1-phenyl pyrazole derivatives as VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive Monomer) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 Dimer (Autophosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Cell_Responses Cellular Responses: - Proliferation - Migration - Survival mTOR->Cell_Responses MAPK MAPK (ERK1/2) MEK->MAPK MAPK->Cell_Responses Inhibitor 1-Phenyl Pyrazole Inhibitor Inhibitor->VEGFR2_active Inhibits Kinase Activity

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Compound Dilution b2 Add VEGFR-2 Enzyme b1->b2 b3 Initiate Kinase Reaction (add ATP/Substrate) b2->b3 b4 Incubate b3->b4 b5 Detect Signal (e.g., Luminescence) b4->b5 b6 Calculate IC50 b5->b6 c1 Seed Endothelial Cells (HUVEC) c2 Treat with Compound + VEGF c1->c2 c3 Incubate (48-72h) c2->c3 c4 Measure Cell Viability (e.g., MTT Assay) c3->c4 c5 Calculate IC50 c4->c5 start 1-Phenyl Pyrazole Derivatives start->b1 start->c1

Caption: Typical Experimental Workflow for Evaluating VEGFR-2 Inhibitors.

Caption: Core Scaffold and Key Modification Points for SAR.

References

A Researcher's Guide to the Validation of In Vitro Assays for Pyrazole Compound Activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and Performance Metrics for Drug Discovery Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core structure of numerous kinase inhibitors targeting a wide array of signaling pathways implicated in diseases like cancer and inflammatory disorders.[1] The robust evaluation of these compounds hinges on the selection and validation of appropriate in vitro assays. This guide provides a comparative overview of common assays, presents key validation parameters, and offers detailed experimental protocols to aid researchers in making informed decisions for their drug discovery programs.

Key Validation Parameters for In Vitro Assays

Before committing to a large-scale screening campaign, it is crucial to validate the chosen assay to ensure it is precise, robust, and fit-for-purpose.[2][3] Key statistical parameters are used to quantify the suitability and quality of an assay for high-throughput screening (HTS).[4]

Z'-Factor: This parameter is a measure of the statistical effect size and is widely used to assess the quality of an HTS assay.[4][5] It reflects the separation between the positive and negative control signals relative to their variability.[6]

  • Z' > 0.5: An excellent assay, suitable for HTS.[5][7]

  • 0 < Z' ≤ 0.5: A good, though marginal, assay.[5][7]

  • Z' < 0: A poor assay with overlapping control signals, not suitable for screening.[5][7]

IC50 (Half-maximal Inhibitory Concentration): This value quantifies the concentration of a compound required to inhibit a biological process by 50%. It is a standard measure of a compound's potency.

The following table summarizes validation data from hypothetical kinase assays used to test a novel pyrazole-based p38 MAP kinase inhibitor.

Assay TypeSignal DetectionAverage Z'-FactorSignal to Background (S/B) RatioCompound 'X' IC50 (nM)
ADP-Glo™ Kinase AssayLuminescence0.8515015.2
Homogeneous Time-Resolved Fluorescence (HTRF®)FRET0.781218.5
ELISA-based AssayColorimetric0.65825.1

Featured Signaling Pathway: p38 MAPK

Many pyrazole-based compounds are potent inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of this pathway is a therapeutic strategy for inflammatory diseases.[8]

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress TAK1 TAK1 Stress->TAK1 Activates Cytokines Cytokines Cytokines->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) MK2->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation PyrazoleInhibitor Pyrazole Compound PyrazoleInhibitor->p38 Inhibits

Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the inhibitory activity of pyrazole compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[1][9]

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. A luciferase/luciferin system generates a light signal from the remaining ATP; a lower signal indicates higher kinase activity and less potent inhibition.[9]

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • ATP solution

  • Pyrazole test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the pyrazole compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 5 µL of the kinase enzyme solution.[1]

    • Add 5 µL of the diluted test compound, positive control inhibitor, or DMSO (negative control).[1]

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[1]

  • Initiate Kinase Reaction: Add 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the kinase.[1]

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C.[1]

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.[1]

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[1]

Assay Validation Workflow

The validation of an in vitro assay is a multi-step process designed to ensure that the assay is reliable, reproducible, and suitable for its intended purpose.[3][10]

assay_validation_workflow General Workflow for In Vitro Assay Validation cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Pre-Study Validation cluster_screening Phase 3: Screening & Analysis A Define Assay Objective (e.g., IC50 determination) B Select Technology & Reagents (e.g., Luminescence, specific kinase) A->B C Initial Assay Optimization (e.g., Enzyme/Substrate conc.) B->C D Determine Control Performance (Positive & Negative Controls) C->D Proceed to Validation E Calculate Z'-Factor D->E F Assess Assay Robustness (e.g., DMSO tolerance, stability) E->F G Define Acceptance Criteria (e.g., Z' > 0.5) F->G H Perform Pilot Screen (Small compound set) G->H Meets Criteria G->H I Data Analysis (Dose-response curves, IC50) H->I J Full-Scale Screen (If pilot is successful) I->J I->J

Caption: A stepwise workflow for the development and validation of in vitro assays.

By following a systematic validation process and selecting the appropriate assay technology, researchers can generate high-quality, reproducible data, thereby accelerating the identification and optimization of promising pyrazole-based drug candidates.

References

Comparing the efficacy of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is in a constant search for novel compounds that can effectively combat pathogenic microorganisms. This guide offers a detailed comparison of the antimicrobial efficacy of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its structural analogs against a panel of common bacterial and fungal strains. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the potential of pyrazole-based compounds as next-generation antimicrobial agents.

While direct antimicrobial efficacy data for this compound is not extensively available in the reviewed literature, this guide presents data for structurally similar pyrazole derivatives to provide a valuable comparative context. The core structure of these analogs, featuring a 1-phenyl-5-methyl-1H-pyrazole moiety, allows for insightful structure-activity relationship discussions.

Comparative Antimicrobial Efficacy

The antimicrobial potential of pyrazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various pyrazole derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal pathogens, in comparison to standard antimicrobial agents. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Close Analog: 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole ----
Pyrazole Derivative 21a[1]62.5125--
Pyrazole-thiazole hybrid 10[2]1.9---
Coumarin-substituted pyrazole 23[2]1.56--6.25
Ciprofloxacin (Standard) 2-6[2]-2-6[2]2-6[2]
Chloramphenicol (Standard) ----

Note: "-" indicates data not available in the cited sources. Data for the close analog was not explicitly found in the provided search results, highlighting a gap in current research.

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/AntifungalCandida albicansAspergillus niger
Close Analog: 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole Similar or superior to reference[3]Excellent activity[3]
Pyrazole Derivative 21a[1]1252.9
Pyrazole Derivative 21c[1]-Equal to standard
Clotrimazole (Standard) --

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Application of Test Compound: A known concentration of the antimicrobial agent is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Molecular Interactions and Processes

To better understand the experimental procedures and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Microbial Culture Microbial Culture Standardized Inoculum Standardized Inoculum Microbial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Test Compound Stock Test Compound Stock Serial Dilutions Serial Dilutions Test Compound Stock->Serial Dilutions Microtiter Plate Microtiter Plate Serial Dilutions->Microtiter Plate Incubation Incubation Microtiter Plate->Incubation Inoculation->Microtiter Plate Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination DNA_Gyrase_Inhibition cluster_dna_replication Bacterial DNA Replication Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binds to Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Introduces negative supercoils DNA Replication DNA Replication Supercoiled DNA->DNA Replication Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->DNA Gyrase Inhibits

References

Cross-Validation of Computational Predictions with Experimental Results for Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents is a complex and resource-intensive process. Computational methods have emerged as powerful tools to streamline drug discovery by predicting the biological activity of novel compounds before their synthesis. Pyrazoles, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comprehensive comparison of computationally predicted and experimentally validated biological activities of various pyrazole derivatives, supported by detailed experimental protocols and workflow visualizations.

Data Summary: Computational Predictions vs. Experimental Outcomes

The following tables summarize the quantitative data from various studies, comparing the predicted and experimental biological activities of pyrazole derivatives. These studies utilize computational techniques such as 2D-Quantitative Structure-Activity Relationship (2D-QSAR), Density Functional Theory (DFT), and molecular docking to forecast the therapeutic potential of newly designed compounds.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LinePredicted pIC50 (2D-QSAR)Experimental pIC50Reference
Pyrazole Derivative 36B16F10 (Skin Cancer)HighData not available in provided context[1]
Pyrazole Derivative 41B16F10 (Skin Cancer)HighData not available in provided context[1]
Pyrazole Derivative 42B16F10 (Skin Cancer)HighData not available in provided context[1]
Pyrazole Derivative 43B16F10 (Skin Cancer)HighData not available in provided context[1]
Compound 4dMCF-7Not specified3.03 µg/mL (IC50)[2]
Compound 4dMDA-MB-231Not specified3.03 µg/mL (IC50)[2]

Table 2: Anti-inflammatory Activity of Pyrazole Hydrazones

CompoundPredicted Binding Energy (kcal/mol) vs. COX-IIExperimental Inhibition of BSA Denaturation (%) at 0.5 mg/mLReference
PMPH-7.21High[3]
4F-PMPH-8.03Higher than PMPH[3]

Table 3: Antitrypanosomal Activity of Pyrazole Derivatives

Compound IDPredicted PropertyExperimental IC50 (µM) vs. T. cruzi amastigotesReference
3gGood oral bioavailability6.09 ± 0.52[4]
3jGood oral bioavailability2.75 ± 0.62[4]
3mGood oral bioavailability3.58 ± 0.25[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of computational predictions for pyrazole derivatives.

Synthesis of Pyrazole Derivatives

A common synthetic route for pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5]

General Procedure for the Synthesis of 1,3,5-substituted Pyrazoles:

  • Reaction Setup: A mixture of a substituted 1,3-diketone (1 mmol) and a substituted hydrazine (1.2 mmol) is prepared in a suitable solvent, such as ethanol or acetic acid.[5][6]

  • Catalyst/Reagent Addition: Depending on the specific reaction, a catalyst like nano-ZnO for a green synthesis approach, or reagents such as iodine may be added.[6][7]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours.[4][7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated. The crude product is then filtered, washed with a cold solvent like ethanol, and dried.[3] Purification is often achieved by recrystallization from a suitable solvent to yield the desired pyrazole derivative.[3]

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[3][8]

In Vitro Biological Assays

Anticancer Activity Screening:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured according to standard protocols.[9]

  • Compound Treatment: Cells are treated with the synthesized pyrazole derivatives at a specific concentration (e.g., 100 μg/ml) for a defined period.[9]

  • Cytotoxicity Assessment: The percentage growth inhibition (GI%) is determined using assays like the MTT assay, which measures cell viability.[9] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated for the most potent compounds.[9]

Anti-inflammatory Activity Assay (Bovine Serum Albumin Denaturation Assay):

  • Reaction Mixture: A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.

  • Inhibition of Denaturation: The synthesized pyrazole hydrazones are added to the BSA solution at various concentrations. The mixture is then heated to induce denaturation.

  • Measurement: The turbidity of the solution is measured spectrophotometrically to quantify the extent of protein denaturation. The percentage inhibition of denaturation is calculated by comparing the results with a control group without the test compound.[3]

Antitrypanosomal Activity Assay:

  • Parasite Culture: Trypanosoma cruzi trypomastigotes and amastigotes are cultured in vitro.

  • Compound Exposure: The parasites are exposed to different concentrations of the pyrazole derivatives.

  • Activity Determination: The viability of the parasites is assessed after a specific incubation period. The IC50 value, representing the concentration required to inhibit 50% of the parasite growth, is determined.[4]

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate the logical flow of cross-validating computational predictions with experimental results and related concepts.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation Computational_Design Computational Design (e.g., 2D-QSAR, Docking) Virtual_Screening Virtual Screening of Pyrazole Library Computational_Design->Virtual_Screening Activity_Prediction Prediction of Biological Activity Virtual_Screening->Activity_Prediction Synthesis Chemical Synthesis of Selected Pyrazoles Activity_Prediction->Synthesis Lead Compounds Cross_Validation Cross-Validation Activity_Prediction->Cross_Validation Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Assay In Vitro Biological Assays Characterization->Biological_Assay Data_Analysis Data Analysis and IC50/EC50 Determination Biological_Assay->Data_Analysis Data_Analysis->Cross_Validation

Caption: Workflow for cross-validation of computational and experimental results.

G Start Start: Design of Pyrazole Derivatives Computational_Methods Computational Methods Start->Computational_Methods QSAR 2D-QSAR Modeling Computational_Methods->QSAR Docking Molecular Docking Computational_Methods->Docking DFT DFT Calculations Computational_Methods->DFT Experimental_Synthesis Synthesis of Target Compounds QSAR->Experimental_Synthesis Compare Compare Predicted vs. Experimental Data QSAR->Compare Docking->Experimental_Synthesis Docking->Compare DFT->Experimental_Synthesis DFT->Compare Biological_Evaluation Biological Evaluation Experimental_Synthesis->Biological_Evaluation Anticancer Anticancer Assays Biological_Evaluation->Anticancer Anti_inflammatory Anti-inflammatory Assays Biological_Evaluation->Anti_inflammatory Antimicrobial Antimicrobial Assays Biological_Evaluation->Antimicrobial Anticancer->Compare Anti_inflammatory->Compare Antimicrobial->Compare End Validated Lead Compounds Compare->End

Caption: Logical relationship between computational and experimental approaches.

References

Comparative study of different synthetic methods for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and selective synthesis of pyrazole derivatives is therefore of paramount importance. This guide provides a comparative overview of four prominent synthetic methodologies: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and microwave-assisted synthesis. We present a side-by-side analysis of their reaction conditions, yields, advantages, and limitations, supported by experimental data and detailed protocols.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classical and highly versatile method for the preparation of pyrazoles.[1][2][3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][5][6]

A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[7][8][9] The reaction's outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions such as pH.[7][8]

Comparative Data for Knorr Pyrazole Synthesis
Entry1,3-Dicarbonyl CompoundHydrazineCatalyst/SolventTime (h)Temp. (°C)Yield (%)Reference
1Ethyl acetoacetatePhenylhydrazineAcetic acid (catalyst)1RefluxHigh (not specified)[2]
2Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol110079[10][11]
3AcetylacetonePhenylhydrazineNano-ZnO / Ethanol0.5Reflux95[12]
4Various β-diketonesVarious hydrazinesLithium perchlorate / Solvent--up to 95[13]
Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[10]
  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry. The final product can be further purified by recrystallization.

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Acid catalyst Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Derivative Dehydration->Pyrazole

Knorr Pyrazole Synthesis Workflow

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method utilizes α,β-unsaturated aldehydes or ketones (like chalcones) as the three-carbon building block, which react with hydrazine derivatives.[12][13] The initial reaction typically forms a pyrazoline intermediate via a Michael addition followed by cyclization.[14][15] This pyrazoline can then be oxidized in a subsequent step or in situ to yield the aromatic pyrazole.[16][17]

Comparative Data for Synthesis from α,β-Unsaturated Carbonyls
Entryα,β-Unsaturated CarbonylHydrazineReagents/ConditionsTime (h)Temp. (°C)Yield (%)Reference
1ChalconeHydrazine hydrateFormic acid / Ethanol24Reflux60 (for pyrazoline)[18]
2Substituted chalconeHydrazine hydrateAcetic acid8Reflux87 (for pyrazoline)[14]
3ChalconeHydrazineSodium persulfate / Ball-milling0.540-50up to 95[17]
4Ketones, AldehydesHydrazine monohydrochlorideBromine or O₂/DMSO (oxidation)--up to 95[16][19]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole via Ball Milling[17]
  • Reaction Setup: In a stainless-steel ball-milling vessel, add chalcone (1a, 1 mmol), hydrazine (2 mmol), and sodium persulfate (2 mmol).

  • Milling: Mill the mixture at a suitable frequency for 30 minutes. The reaction vessel may warm to 40-50 °C.

  • Work-up: After milling, dissolve the reaction mixture in a suitable solvent and filter to remove inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the 3,5-diphenyl-1H-pyrazole.

Alpha_Beta_Unsaturated_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Alpha_Beta_Unsaturated α,β-Unsaturated Carbonyl Michael_Addition Michael Addition Alpha_Beta_Unsaturated->Michael_Addition Hydrazine Hydrazine Hydrazine->Michael_Addition Pyrazoline Pyrazoline Intermediate Michael_Addition->Pyrazoline Oxidation Oxidation Pyrazoline->Oxidation Oxidizing agent Pyrazole Pyrazole Derivative Oxidation->Pyrazole

Synthesis from α,β-Unsaturated Carbonyls Workflow

1,3-Dipolar Cycloaddition

This powerful method for constructing five-membered heterocycles involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the 1,3-dipole is typically a nitrile imine, which can be generated in situ from precursors like hydrazonoyl halides or by the oxidation of aldehyde hydrazones.[20] The dipolarophile is usually an alkyne or an alkyne equivalent.[20]

Comparative Data for 1,3-Dipolar Cycloaddition
EntryNitrile Imine PrecursorDipolarophileConditionsTime (h)Temp. (°C)Yield (%)Reference
1Diphenyl hydrazonesAcetyl acetoneChloramine-T / Reflux2-3-59-78
2Ethyl glycinate & NaNO₂ (for EDA)Methyl propiolateTPGS-750-M / H₂O20rt76[21][22]
3Hydrazonyl chlorideα-bromocinnamaldehydeTriethylamine / Chloroform7-10rt70-86[20]
4Aldehydes & tosylhydrazineTerminal alkynesOne-pot--Good[19]
Experimental Protocol: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles[21]
  • Reaction Setup: A solution of α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane is prepared.

  • Base Addition: Triethylamine (0.46 mL, 3.3 mmol) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for 7-10 hours, or until the starting materials have disappeared as monitored by TLC.

  • Work-up: The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography over silica gel using a hexanes-ethyl acetate eluent system to provide the pure pyrazole product.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Nitrile_Imine_Precursor Nitrile Imine Precursor In_Situ_Generation In situ generation of Nitrile Imine Nitrile_Imine_Precursor->In_Situ_Generation Base or oxidant Alkyne Alkyne/ Dipolarophile Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Imine Nitrile Imine In_Situ_Generation->Nitrile_Imine Nitrile_Imine->Cycloaddition Pyrazole Pyrazole Derivative Cycloaddition->Pyrazole Microwave_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant_A Reactant A Mixing Mixing Reactant_A->Mixing Reactant_B Reactant B Reactant_B->Mixing Reactant_C Reactant C (optional) Reactant_C->Mixing Microwave_Irradiation Microwave Irradiation Mixing->Microwave_Irradiation One-pot, solvent-free Pyrazole Pyrazole Derivative Microwave_Irradiation->Pyrazole Rapid synthesis

References

In Vivo Validation of Pyrazole Compounds: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is continually evolving, with pyrazole compounds emerging as a promising class of molecules demonstrating significant potential across a spectrum of diseases. Their inherent structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents. This guide provides an objective comparison of the in vivo performance of various pyrazole derivatives in key therapeutic areas: oncology, neurodegenerative diseases, and inflammation. The supporting experimental data, detailed protocols, and visual representations of relevant signaling pathways are presented to facilitate a comprehensive understanding of their therapeutic promise.

Quantitative Performance Analysis

The following tables summarize the in vivo efficacy of representative pyrazole compounds compared to standard-of-care or control groups in various disease models.

Table 1: Anticancer Efficacy of Pyrazole Compounds
CompoundCancer ModelAnimal ModelDosing RegimenOutcome MeasureResultComparisonReference
PCW-1001 Breast Cancer (BT549 cells)BALB/c nude mice30 mg/kg, twice a weekTumor VolumeSignificant reduction in tumor growth over 28 days.Statistically significant vs. DMSO control.[1]
Compound 6 Breast CancerOrthotopic mouse modelNot specifiedTumor Growth InhibitionFound to inhibit tumor growth in vivo.Not specified.[2]
Unnamed Pyrazole Derivative Melanoma (B16-F10)C57BL/6 miceNot specifiedTumor Area Reduction67% reduction in tumor area (in combination therapy).Compared to control group.[3]
Table 2: Neuroprotective Effects of Pyrazole Compounds
CompoundDisease ModelAnimal ModelDosing RegimenOutcome MeasureResultComparisonReference
Anle138b Multiple System Atrophy (MSA)PLP-hαSyn transgenic mice0.6 and 2 g/kg in food pellets for 4 monthsMotor Function / Glial InclusionsReversal of motor function to control levels; 30% reduction in glial cytoplasmic inclusions.Compared to placebo-fed mice.[4][5]
Anle138b Alzheimer's Disease (Tauopathy)hTau transgenic miceNot specified (late-stage treatment for 3 months)Tau Pathology53% reduction in frontal cortex; 59% reduction in hippocampus.Compared to vehicle group.[6]
Table 3: Anti-inflammatory and Analgesic Activity of Pyrazole Compounds
CompoundIn Vivo ModelAnimal ModelDosing RegimenOutcome MeasureResultComparisonReference
Compound K-3 Carrageenan-induced paw edemaRats100 mg/kg, p.o.Inhibition of Edema52.0% decrease in inflammatory response after 4 hours.Compared to control.[7]
Aryl Pyrazoles (6a, 7a, 5b, 7b) Carrageenan-induced paw edemaRats200 mg/kg, p.o.Inhibition of Edema74.54% inhibition of paw edema.Compared to control.[8]
Eugenol (a natural pyrazole-related compound) Formalin TestWistar rats1,400 µg/kg, intraplantarNociceptive Behavior44.4% reduction in phase 1; 48% reduction in phase 2.More effective than diclofenac in phase 1, less in phase 2.[9]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Studies

1. Breast Cancer Xenograft Model (for PCW-1001) [1]

  • Cell Line: BT549 human breast cancer cells.

  • Animal Model: Female BALB/c nude mice.

  • Tumor Induction: 5 x 10^6 BT549 cells were injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. PCW-1001 was administered at a dose of 30 mg/kg via intraperitoneal injection twice a week. The control group received DMSO.

  • Endpoint Measurement: Tumor volume was measured periodically with calipers using the formula: (length × width^2) / 2. Body weight was also monitored. At the end of the study, tumors were excised and weighed.

2. Melanoma Syngeneic Model [3]

  • Cell Line: B16-F10 murine melanoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Induction: B16-F10 cells are typically injected subcutaneously into the flank of the mice.

  • Treatment: Specific pyrazole compound treatment details were part of a combination therapy.

  • Endpoint Measurement: Tumor area was measured to assess the inhibitory effect of the treatment compared to the control group.

Neurodegenerative Disease Studies

1. Multiple System Atrophy (MSA) Transgenic Mouse Model (for Anle138b) [4][5]

  • Animal Model: PLP-hαSyn transgenic mice, which overexpress human alpha-synuclein in oligodendrocytes.

  • Treatment: Two-month-old mice were fed a diet containing anle138b at concentrations of 0.6 g/kg or 2 g/kg of food for four months. A control group received placebo food pellets.

  • Behavioral Assessment: Motor function was assessed using tests such as the beam walk test to measure slips and falls.

  • Histological Analysis: After the treatment period, brains were collected for immunohistochemical analysis to quantify the number of glial cytoplasmic inclusions (GCIs) in the substantia nigra and striatum.

2. Alzheimer's Disease (Tauopathy) Mouse Model (for Anle138b) [6]

  • Animal Model: hTau transgenic mice, which express all six human tau isoforms and develop tau pathology.

  • Treatment: Late-stage treatment with anle138b was initiated in aged mice for a duration of three months.

  • Endpoint Measurement: Brains were analyzed by tau immunohistochemistry to quantify the extent of tau pathology in the frontal cortex and hippocampus.

Anti-inflammatory and Analgesic Studies

1. Carrageenan-Induced Paw Edema [7][8]

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.

  • Treatment: Pyrazole compounds or a reference drug (e.g., indomethacin) are administered orally at a specified dose (e.g., 100 or 200 mg/kg) prior to carrageenan injection.

  • Endpoint Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

2. Formalin Test for Analgesia [9]

  • Animal Model: Wistar rats or mice.

  • Induction of Nociception: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes after injection, representing neurogenic pain) and the late phase (15-30 minutes after injection, representing inflammatory pain).

  • Treatment: The test compound is administered prior to the formalin injection.

  • Endpoint Measurement: The duration of licking in both phases is compared between the treated and control groups to determine the analgesic effect.

Signaling Pathway and Workflow Visualizations

The therapeutic effects of pyrazole compounds are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 (Tyrosine Kinase Receptor) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrazole Pyrazole Compound Pyrazole->VEGFR2 Inhibits PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Pyrazole Pyrazole Compound Pyrazole->PI3K Inhibits JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines) MAP3K MAP3K Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates Inflammation Inflammatory Response cJun->Inflammation Pyrazole Pyrazole Compound Pyrazole->JNK Inhibits Experimental_Workflow cluster_Preclinical In Vivo Experiment AnimalModel Select Animal Model (e.g., Xenograft, Transgenic) TumorInduction Induce Disease (e.g., Tumor Cell Injection) AnimalModel->TumorInduction Treatment Administer Pyrazole Compound vs. Control/Standard Drug TumorInduction->Treatment DataCollection Collect Data (e.g., Tumor Size, Behavior) Treatment->DataCollection Analysis Analyze and Compare Results DataCollection->Analysis

References

Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The remarkable versatility of this heterocyclic ring allows for a wide array of substitutions, leading to a diverse spectrum of pharmacological activities. A critical aspect in the development of pyrazole-based drugs is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. This guide provides an objective comparison of the performance of various pyrazole derivatives against key biological targets, supported by experimental data, and offers detailed protocols for assessing their selectivity.

Comparative Selectivity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities of selected pyrazole derivatives against prominent biological targets implicated in cancer and inflammation. A lower IC50 or Ki value indicates greater potency.

Table 1: Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)
CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)
Compound 3 0.06-Erlotinib0.130.20
Compound 9 -0.22Erlotinib0.130.20
Compound 12 Potent Dual InhibitorPotent Dual InhibitorErlotinib0.130.20
Compound 10b 0.04070.0784Gefitinib--
Compound 10d 0.03250.0430Gefitinib--
Compound 8 -0.03585 (µg/mL)Sorafenib-0.00586 (µg/mL)
Compound 14 0.01633 (µg/mL)0.11236 (µg/mL)Sorafenib-0.00586 (µg/mL)
Compound 2 0.01625 (µg/mL)0.24294 (µg/mL)Sorafenib-0.00586 (µg/mL)

Data compiled from multiple sources.[1][2][3] Note that some values are reported in µg/mL and are not directly comparable to µM without molecular weight information.

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CompoundCDK2 Ki (µM)CDK1 Ki (µM)CDK5 Ki (µM)CDK9 Ki (µM)Reference Compound
Compound 14 0.007>100.003>10-
Compound 15 0.0050.2050.0110.177-
CompoundCDK2 IC50 (µM)Reference CompoundCDK2 IC50 (µM)
Compound 5 0.56Roscovitine0.99
Compound 6 0.46Roscovitine0.99
Compound 11 0.45Roscovitine0.99
Compound 4 0.75Roscovitine0.99
Compound 7 0.77Roscovitine0.99
Compound 10 0.85Roscovitine0.99
Compound 4a 0.205Roscovitine0.556
Compound 5a 0.311Roscovitine0.556
Compound 6b 0.458Roscovitine0.556
Compound 4 3.82AT7519 (I)-
Compound 7a 2.0AT7519 (I)-
Compound 7d 1.47AT7519 (I)-
Compound 9 0.96AT7519 (I)-

Data compiled from multiple sources.[4][5][6][7]

Table 3: Selective Inhibition of Cyclooxygenase (COX) Enzymes
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference CompoundSI
Compound 5u 133.781.7974.92Celecoxib78.06
Compound 5s 183.112.5172.95Celecoxib78.06
Compound 5r 131.712.0464.40Celecoxib78.06
Compound 5t 204.519.2122.21Celecoxib78.06
Compound 5f >1001.50>66.67Celecoxib12.9
Compound 6f >1001.15>86.96Celecoxib12.9

Data compiled from multiple sources.[8][9] The Selectivity Index (SI) is a crucial parameter for assessing the preference of a compound for COX-2 over COX-1.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the selectivity of pyrazole derivatives.

In Vitro Kinase Inhibition Assay (EGFR, VEGFR-2, CDK2)

This protocol describes a common luminescence-based assay to determine the in vitro potency of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, or CDK2/Cyclin A)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • Peptide substrate specific for the kinase

  • ATP (Adenosine 5'-triphosphate)

  • Test pyrazole derivative and reference inhibitor (e.g., Erlotinib, Sorafenib, Roscovitine) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole derivative and the reference inhibitor in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

  • Reaction Setup: To the wells of the assay plate, add the kinase, the specific peptide substrate, and the diluted test compound or reference inhibitor. Include controls for 100% kinase activity (vehicle only) and 0% activity (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes) to allow for the enzymatic reaction to proceed.[8]

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent kinase assay reagents according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.[10]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole derivative and reference inhibitor (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well plates

  • Detection system to measure prostaglandin production (e.g., Prostaglandin E2 EIA kit)

Procedure:

  • Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the desired concentrations of the test pyrazole derivative or reference inhibitor. Include a vehicle control (DMSO). Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).[11]

  • Reaction Termination: Stop the reaction by adding a stop solution, such as a dilute acid (e.g., 1 M HCl).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a commercial EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).

MTT Assay for Antiproliferative Activity

This assay is used to assess the cytotoxic or cytostatic effects of pyrazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole derivative dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test pyrazole derivative. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.[5]

Visualizing Pathways and Workflows

Signaling Pathway of Dual EGFR/VEGFR-2 Inhibition

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_plc PLCγ Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K PLCG PLCγ VEGFR2->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Growth Growth mTOR->Growth PKC PKC PLCG->PKC Migration Migration PKC->Migration Permeability Permeability PKC->Permeability Inhibitor Pyrazole Derivative (Dual Inhibitor) Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 by a pyrazole derivative.

Experimental Workflow for Assessing Selectivity

Selectivity_Workflow cluster_in_vitro In Vitro Assessment cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Evaluation Primary_Screening Primary Screening (Single Concentration) IC50_Determination IC50 Determination (Dose-Response) Primary_Screening->IC50_Determination Active Compounds Selectivity_Panel Selectivity Profiling (Panel of Related Targets) IC50_Determination->Selectivity_Panel Potent Compounds Cytotoxicity Antiproliferative Assay (e.g., MTT) Selectivity_Panel->Cytotoxicity Selective Compounds Target_Engagement Target Engagement Assay (e.g., Western Blot) Cytotoxicity->Target_Engagement Active in Cells PK_Studies Pharmacokinetic Studies Target_Engagement->PK_Studies Promising Leads Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models Favorable PK End Lead Optimization Efficacy_Models->End Start Compound Synthesis Start->Primary_Screening

Caption: General workflow for assessing the selectivity of pyrazole derivatives.

References

Comparative Spectroscopic Analysis of Synthesized vs. Reference 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data

This guide provides a comprehensive comparison of the spectroscopic data for synthesized 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone against its reference standard. The objective is to enable researchers to verify the identity, purity, and structural integrity of their synthesized compound. This document summarizes key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—in clear, comparative tables. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support the reproducibility of the data.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of the spectroscopic data for the reference and synthesized samples of this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Assignment Reference Chemical Shift (δ, ppm) Synthesized Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole-H~7.9 - 8.1Data not availables1H
Phenyl-H~7.3 - 7.5Data not availablem5H
Pyrazole-CH₃~2.5 - 2.7Data not availables3H
Acetyl-CH₃~2.4 - 2.6Data not availables3H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Reference Chemical Shift (δ, ppm) Synthesized Chemical Shift (δ, ppm)
C=O~195 - 197Data not available
Pyrazole C-5~148 - 150Data not available
Phenyl C-1'~138 - 140Data not available
Pyrazole C-3~140 - 142Data not available
Phenyl C-2', C-6'~129 - 131Data not available
Phenyl C-4'~128 - 130Data not available
Phenyl C-3', C-5'~125 - 127Data not available
Pyrazole C-4~118 - 120Data not available
Acetyl-CH₃~29 - 31Data not available
Pyrazole-CH₃~13 - 15Data not available

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Reference Wavenumber (cm⁻¹) Synthesized Wavenumber (cm⁻¹)
C=O (Aryl Ketone)~1660 - 1680Data not available
C=C (Aromatic)~1580 - 1600Data not available
C-N (Pyrazole)~1300 - 1350Data not available
C-H (Aromatic)~3000 - 3100Data not available
C-H (Aliphatic)~2850 - 3000Data not available

Table 4: Mass Spectrometry (MS) Data

Parameter Reference Value Synthesized Value
Molecular FormulaC₁₂H₁₂N₂OC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol Data not available
m/z (M⁺)200Data not available

Experimental Workflow and Methodologies

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials: 1-Phenyl-3-methyl-5-pyrazolone Acetylating Agent reaction Reaction (e.g., Vilsmeier-Haack or Friedel-Crafts) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Synthesized Product: This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: General workflow for the synthesis and spectroscopic analysis of the target compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-acylpyrazoles is the Vilsmeier-Haack reaction. A typical protocol is as follows:

  • Vilsmeier Reagent Preparation: In a round-bottom flask, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3 equivalents). The mixture is stirred for 30 minutes at this temperature.

  • Reaction with Pyrazolone: 1-Phenyl-3-methyl-5-pyrazolone (1 equivalent) is added portion-wise to the Vilsmeier reagent. The reaction mixture is then heated to 60-70 °C and stirred for 2-3 hours.

  • Hydrolysis: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol to afford the pure this compound.

Spectroscopic Characterization

The synthesized compound is characterized by the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets. The vibrational frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Evaluating the Drug-Likeness of Novel Pyrazole Derivatives: A Comparative Guide to ADME Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a viable clinical candidate is paved with rigorous evaluation. Among the most critical assessments is the determination of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately dictates its drug-like potential. This guide provides a comparative overview of the ADME properties of novel pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and selection of candidates with favorable pharmacokinetic properties.

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Their synthetic versatility allows for fine-tuning of their pharmacological activity. However, modifications aimed at enhancing potency can inadvertently introduce undesirable ADME characteristics, such as poor solubility or rapid metabolic breakdown. Therefore, early and comprehensive ADME profiling is paramount.

This guide compares key ADME parameters for a representative set of hypothetical novel pyrazole derivatives (PZ-1, PZ-2, and PZ-3) against a known pyrazole-containing drug, Celecoxib. The data presented herein is a composite representation based on findings in the scientific literature to illustrate the comparative evaluation process.

Comparative ADME Data

The following table summarizes the in vitro ADME properties of three novel pyrazole derivatives in comparison to the established drug, Celecoxib.

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)HLM Stability (t½, min)Plasma Protein Binding (%)
PZ-1 381.373.52515.26595.2
PZ-2 415.424.1810.53598.9
PZ-3 395.352.81505.1>12088.5
Celecoxib 381.373.7520.14097.0

This data is representative and compiled for illustrative purposes.

Key ADME Profiling Workflow

The evaluation of a compound's drug-likeness follows a structured workflow, beginning with fundamental physicochemical properties and progressing to more complex biological assays.

ADME_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Experimental Profiling cluster_evaluation Evaluation & Selection in_silico ADME & Tox Prediction (e.g., SwissADME, pkCSM) solubility Aqueous Solubility in_silico->solubility permeability Permeability (Caco-2) solubility->permeability metabolism Metabolic Stability (HLM) permeability->metabolism ppb Plasma Protein Binding metabolism->ppb data_analysis Data Analysis & Comparison ppb->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

A typical workflow for ADME profiling of novel drug candidates.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reproducible and comparable ADME data.

Aqueous Solubility

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer at a physiological pH.

Method: A shake-flask method is commonly employed.

  • An excess amount of the test compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Following incubation, the suspension is filtered to remove undissolved solids.

  • The concentration of the compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Intestinal Permeability (Caco-2 Assay)

Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which serves as a model for intestinal absorption.[1][2]

Method:

  • Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[2]

  • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points.

  • To assess active efflux, the transport is also measured in the reverse direction, from basolateral to apical.[3]

  • The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in the human liver.[4][5]

Method:

  • The test compound (at a low concentration, e.g., 1 µM) is incubated with a suspension of pooled human liver microsomes at 37°C.[6]

  • The reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for CYP enzyme activity.[6]

  • Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[4]

  • The reaction in each aliquot is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • After centrifugation to precipitate the proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) of the compound is determined from the slope of the natural log of the percent remaining compound versus time plot.

Plasma Protein Binding (PPB)

Objective: To determine the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach its target.

Method: Equilibrium dialysis is a widely used technique.

  • An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but retains large proteins.

  • Plasma (e.g., human or rat plasma) is placed in one chamber, and a buffer solution is placed in the other.

  • The test compound is added to the plasma-containing chamber.

  • The apparatus is incubated at 37°C with gentle agitation for a period sufficient to allow equilibrium to be reached (typically 4-24 hours).

  • At the end of the incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.

  • The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as 100% - % unbound.

Targeted Signaling Pathway Inhibition

Many pyrazole derivatives are designed as kinase inhibitors. For instance, a common target in oncology is the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway can block downstream signals that promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->EGFR Inhibits Autophosphorylation

References

A Head-to-Head Comparison of Pyrazole-Based Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic applications. This guide provides a detailed, data-driven comparison of two prominent classes of pyrazole-based enzyme inhibitors: Janus kinase (JAK) inhibitors and Cyclooxygenase-2 (COX-2) inhibitors. We present key performance data, detailed experimental protocols, and visual representations of their mechanisms of action to assist researchers and drug development professionals in their work.

Pyrazole-Based Janus Kinase (JAK) Inhibitors: Tofacitinib vs. Ruxolitinib

Tofacitinib and Ruxolitinib are two leading pyrazole-based JAK inhibitors used in the treatment of various autoimmune and myeloproliferative disorders.[1] While both target the JAK family of tyrosine kinases, they exhibit different selectivity profiles. Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2, while Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[2][3][4] This difference in selectivity can influence their therapeutic efficacy and adverse effect profiles.

A systematic review and meta-analysis of their use in treating alopecia areata provides a basis for a clinical head-to-head comparison.[3][5][6]

Clinical Efficacy in Alopecia Areata: A Meta-Analysis Summary
MetricTofacitinibRuxolitinibOverallSignificance
Number of Patients 28858346-
SALT50 Achievement Rate 62% (95% CI: 49%–74%)79% (95% CI: 66%–87%)66% (95% CI: 54%–76%)P = 0.06 (Not Statistically Significant)
Recurrence after Discontinuation --74% (within 3 months)-

SALT50 is defined as the proportion of patients achieving >50% hair regrowth from baseline.[2][5]

The meta-analysis suggests that while Ruxolitinib showed a higher response rate, the difference between the two inhibitors was not statistically significant.[3][5] Both drugs were generally well-tolerated.[6]

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase and signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[7] JAK inhibitors, such as Tofacitinib and Ruxolitinib, exert their effects by blocking the phosphorylation and activation of STAT proteins, thereby modulating the transcription of target genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation GeneTranscription Gene Transcription Inhibitor Tofacitinib / Ruxolitinib Inhibitor->JAK Inhibition

Inhibition of the JAK-STAT signaling pathway by pyrazole-based inhibitors.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

A generalized protocol for determining the in vitro inhibitory activity of a compound against JAK kinases is as follows:

  • Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate); ATP; assay buffer (e.g., Tris-HCl, MgCl2, DTT); test compounds (dissolved in DMSO); detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 96-well plate, add the JAK enzyme, peptide substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Pyrazole-Based Cyclooxygenase-2 (COX-2) Inhibitors

The pyrazole scaffold is also central to the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] These drugs are designed to selectively inhibit COX-2, an enzyme induced during inflammation, while sparing COX-1, which is involved in homeostatic functions.[8] This selectivity aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

In Vitro Inhibitory Activity of Pyrazole-Based COX-2 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) and selectivity of several pyrazole-based COX-2 inhibitors. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Celecoxib >500.29>172
Deracoxib --12-37 fold selective for COX-2 in canine whole blood assays
Compound 11 -0.043-
Compound 12 -0.049-
Compound 15 -0.049-
Compound 55 >500.30>166.67

Data compiled from multiple sources.[9][10][11]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] Pyrazole-based COX-2 inhibitors block this pathway at the level of the COX-2 enzyme.

Arachidonic_Acid_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberation COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_P Prostaglandins (Physiological) Prostaglandins_H->Prostaglandins_P via various synthases Prostaglandins_I Prostaglandins (Inflammatory) Prostaglandins_H->Prostaglandins_I via various synthases Inhibitor Pyrazole-Based COX-2 Inhibitor Inhibitor->COX2 Selective Inhibition

References

Safety Operating Guide

Safe Disposal of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone as hazardous chemical waste. The disposal of this compound must adhere to local, state, and federal regulations. The following guide provides a framework for its safe handling and disposal based on information for structurally similar chemicals. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Profile and Safety Information

Hazard CategoryGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity (Oral)H302: Harmful if swallowed.[1][2]P264, P270, P301+P312+P330
Serious Eye IrritationH319: Causes serious eye irritation.[1][2][3]P264, P280, P305+P351+P338, P337+P313
Skin IrritationH315: Causes skin irritation.[3]P264, P280, P302+P352, P332+P313
Respiratory IrritationH335: May cause respiratory irritation.[3]P261, P271, P304+P340, P312

This data is based on structurally similar compounds and should be used as a precautionary guideline.

Standard Disposal Protocol

The universally recommended disposal method for this type of chemical waste is through an approved hazardous waste disposal facility.[2][3][4]

Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure appropriate PPE is worn, including:

  • NIOSH-approved respirator

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Laboratory coat

Step 2: Waste Collection and Storage

  • Container Selection: Use a dedicated, properly labeled, and chemically compatible container with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound," along with the approximate quantity.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.

Step 3: Spill and Contamination Management

  • Spill Cleanup: In case of a spill, avoid breathing dust or vapors.[3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into the designated hazardous waste container.[3] Do not allow the chemical to enter drains or waterways.[3]

  • Decontamination: Thoroughly clean the spill area. Any contaminated materials, such as paper towels or absorbent pads, must also be disposed of as hazardous waste.

  • Contaminated Clothing: Immediately remove any contaminated clothing and wash it before reuse.[3]

Step 4: Final Disposal

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Transfer: The collected waste will be transported to a licensed and approved waste disposal plant for proper treatment and disposal, likely through incineration or other approved methods.[2][3][4]

Experimental Protocols

No specific experimental protocols for the in-lab neutralization or chemical degradation of this compound for disposal are available. The standard and required procedure is to transfer the chemical waste to a specialized disposal facility.

Disposal Workflow

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Institutional & Regulatory Procedures A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste in Labeled, Compatible Container A->B C Step 3: Store Container in Designated Hazardous Waste Area B->C D Step 4: Manage Spills & Decontamination (Use inert absorbent, dispose as hazardous waste) C->D E Step 5: Request Waste Pickup (Contact EHS Department) D->E F Step 6: Complete Waste Disposal Forms E->F G Step 7: Transfer to Approved Waste Disposal Plant F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, handling procedures, and disposal plans for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS No. 6123-63-3), tailored for researchers, scientists, and professionals in drug development. The following information is synthesized from available safety data sheets and general laboratory safety practices to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes, dust, and eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.To avoid inhalation of dust and potential respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety during the handling of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.

    • Avoid direct contact with skin and eyes.[1]

    • When transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to avoid generating dust.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling.[1]

    • Clean the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

Operational Workflow for Handling this compound prep 1. Preparation ppe Don PPE prep->ppe handling 2. Handling in Ventilated Area ppe->handling transfer Transfer with Care handling->transfer post_handling 3. Post-Handling transfer->post_handling cleanup Clean Area & Wash Hands post_handling->cleanup disposal Dispose of Waste cleanup->disposal Disposal Plan for this compound start Waste Generation solid_waste Unused Solid & Contaminated Materials start->solid_waste container Hazardous Waste Container solid_waste->container labeling Label Container container->labeling storage Store in Designated Area labeling->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup final_disposal Professional Disposal ehs_pickup->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.